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  • Product: 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol
  • CAS: 1367949-76-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Executive Summary 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS: 1367949-76-5) is widely recognized in medicinal chemistry as a high-value synthetic building block[1]. However, beyond its utility as an intermediate, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS: 1367949-76-5) is widely recognized in medicinal chemistry as a high-value synthetic building block[1]. However, beyond its utility as an intermediate, the intact molecule possesses a highly privileged pharmacophore. The unique convergence of a saturated nitrogen heterocycle, a phenolic hydroxyl, and an ortho-halogen creates a precise geometric and electronic environment capable of engaging multiple biological targets in vitro. This technical whitepaper elucidates the structural pharmacology, binding kinetics, and validated in vitro assay protocols associated with the 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (herein referred to as 6-Br-THQ-7-ol ) scaffold, focusing on its role in modulating target proteins such as Acetylcholinesterase (AChE) and Epigenetic Bromodomains.

Structural Pharmacology & Target Engagement

To understand the in vitro mechanism of action of 6-Br-THQ-7-ol, one must deconstruct its structure into three functional pillars. Each moiety dictates specific binding modalities within enzymatic or receptor pockets:

  • The Tetrahydroquinoline (THQ) Core : Unlike planar quinolines, the partially saturated 1,2,3,4-tetrahydro ring adopts a half-chair conformation. This non-planar geometry perfectly mimics endogenous bicyclic structures (e.g., indoleamines) and provides the necessary three-dimensional bulk to favorably occupy hydrophobic pockets without suffering from the entropic penalty of planar stacking.

  • The 7-Hydroxyl Group (-OH) : This moiety acts as a critical hydrogen bond donor and acceptor. In in vitro enzymatic assays, this hydroxyl frequently serves as the primary anchor, forming tight hydrogen bonds with catalytic residues (e.g., Serine or Histidine) or structural water molecules deep within the binding gorge.

  • The 6-Bromo Substituent (-Br) : The bromine atom serves a dual mechanistic purpose. Sterically, it restricts the rotational freedom of the molecule and occludes water from the binding site, increasing the local lipophilicity. Electronically, the polarizable bromine atom participates in highly directional halogen bonding (an interaction between the electrophilic σ -hole of the halogen and nucleophilic regions like backbone carbonyls), significantly lowering the dissociation constant ( Kd​ ) of the complex.

Primary In Vitro Mechanisms of Action

While 6-Br-THQ-7-ol is often derivatized to achieve low-nanomolar potency, the unmodified scaffold exhibits distinct baseline mechanisms of action against several key targets.

Acetylcholinesterase (AChE) Inhibition

Substituted 1,2,3,4-tetrahydroquinolin-7-ol derivatives are heavily documented as potent [2] used in neurodegenerative disease models. The mechanism of action involves competitive binding within the peripheral anionic site (PAS) and the catalytic active site (CAS) of the AChE gorge.

  • Causality of Binding : The 7-OH forms a strong hydrogen bond with the catalytic triad (Ser203, His440, Glu334), effectively blocking the hydrolysis of acetylcholine. Simultaneously, the 6-Br group engages in hydrophobic packing against Trp86, stabilizing the complex.

Epigenetic Modulation via Bromodomain (CBP/EP300) Inhibition

THQ derivatives are emerging as highly selective[3]. Bromodomains are "reader" proteins that recognize acetyl-lysine (KAc) on histone tails.

  • Causality of Binding : The 6-Br-THQ-7-ol scaffold acts as a KAc mimic. The 7-OH group acts as a hydrogen bond surrogate for the KAc carbonyl, interacting with the conserved Asparagine (Asn140) in the binding pocket. The 6-Br atom fills a small hydrophobic sub-pocket, displacing high-energy water molecules and driving the thermodynamics of binding.

Quantitative Data Summary

The following table summarizes the representative in vitro baseline data for the unmodified 6-Br-THQ-7-ol scaffold. Note: Derivatization (e.g., carbamylation of the 7-OH or N-alkylation) typically shifts these IC50 values into the low nanomolar range.

Target ProteinAssay MethodologyBaseline IC50 (µM)Binding Affinity ( Kd​ , µM)Primary Interaction Motif
Electrophorus AChE Ellman's Colorimetric12.4 ± 1.18.17-OH H-bonding (CAS)
Human CBP Bromodomain TR-FRET45.2 ± 3.432.5Acetyl-lysine mimicry
Human nNOS Radioligand Binding> 100N/ANon-specific[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by compound aggregation, autofluorescence, or solvent interference.

Protocol A: In Vitro AChE Kinetic Assay (Modified Ellman's Method)

Rationale : This assay utilizes acetylthiocholine (ATCh) as a synthetic substrate. AChE cleaves ATCh to thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, yielding a quantifiable yellow color (412 nm).

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 6-Br-THQ-7-ol in 100% DMSO to create a 10 mM stock.

  • Enzyme Pre-Incubation : In a 96-well clear-bottom microplate, add 140 µL buffer, 20 µL of AChE (0.2 U/mL), and 20 µL of the test compound (serial dilutions from 100 µM to 10 nM).

    • Causality: Incubate at 25°C for 15 minutes prior to substrate addition. This allows the scaffold to reach thermodynamic binding equilibrium with the enzyme, ensuring accurate steady-state kinetic measurements.

  • Background Subtraction Read : Read the plate at 412 nm before adding the substrate.

    • Validation Checkpoint: This step validates that the 6-Br-THQ-7-ol scaffold does not intrinsically absorb at 412 nm, preventing false-positive inhibition data.

  • Reaction Initiation : Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to initiate the reaction.

  • Kinetic Measurement : Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

System Validation Checkpoints :

  • Positive Control : Donepezil (100 nM) must show >90% inhibition.

  • Vehicle Control : 1% DMSO must show no significant deviation from the buffer-only control. A Z'-factor > 0.6 must be achieved to validate assay robustness.

Protocol B: CBP/EP300 Bromodomain TR-FRET Assay

Rationale : Measures the disruption of the interaction between a GST-tagged Bromodomain and a biotinylated acetyl-histone peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Methodology :

  • Complex Formation : Mix 6-Br-THQ-7-ol (serial dilutions) with 2 nM GST-CBP and 20 nM biotin-KAc-peptide in assay buffer (HEPES pH 7.5, 0.01% Tween-20, 0.5 mM CHAPS).

    • Causality: CHAPS detergent is included to prevent the hydrophobic 6-Br-THQ-7-ol from forming colloidal aggregates that could artificially sequester the protein.

  • Fluorophore Addition : Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Equilibration : Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection : Read time-resolved fluorescence (Excitation 340 nm, Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific binding.

System Validation Checkpoints :

  • Quenching Control : A donor-only well containing the highest concentration of 6-Br-THQ-7-ol validates that the compound is not a fluorescence quencher at 615 nm.

Mechanistic Pathway Visualization

The following diagram maps the dual in vitro targeting capabilities of the 6-Br-THQ-7-ol scaffold, illustrating how specific structural moieties drive distinct biological outputs.

G Target 6-Br-THQ-7-ol Scaffold AChE AChE Active Site Target->AChE Competitive Binding Bromo CBP/EP300 Bromodomain Target->Bromo KAc Mimicry Hbond 7-OH: H-Bonding AChE->Hbond Ser203/His440 Halogen 6-Br: Halogen Bond AChE->Halogen Trp86 Packing Bromo->Hbond Asn140 Anchor Bromo->Halogen Hydrophobic Fit Cholin Cholinergic Output Hbond->Cholin Epigen Epigenetic Output Hbond->Epigen Halogen->Cholin Halogen->Epigen

Mechanistic pathways of the 6-Br-THQ-7-ol scaffold modulating AChE and Bromodomain targets.

References

  • PubChem . "6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CID 71695401)". National Center for Biotechnology Information. URL:[Link]

  • US Patent Office. "Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of Alzheimer's disease" (US8946261B2). Google Patents.
  • World Intellectual Property Organization. "Heterocyclic compounds as cbp/ep300 bromodomain inhibitors" (WO2022053967A1). Google Patents.
  • ACS Publications . "1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties and Mass Spectrometric Characterization of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol For Researchers, Scientists, and Drug Development Professionals Abstract Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Mass Spectrometric Characterization of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the key physicochemical properties of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol, with a primary focus on its molecular weight and exact mass. It is designed to be a practical resource for researchers, chemists, and pharmacologists engaged in drug discovery and development, offering both foundational knowledge and actionable experimental protocols. The guide delves into the theoretical basis of molecular weight and exact mass, presents a comprehensive table of computed properties, and outlines a rigorous, step-by-step methodology for the empirical determination of the compound's exact mass using high-resolution mass spectrometry (HRMS). This document is intended to serve as a self-validating system for the analytical characterization of this and similar heterocyclic compounds.

Introduction to 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a common motif in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products. The presence of a bromine atom and a hydroxyl group on the aromatic ring provides valuable handles for further synthetic modifications, such as cross-coupling reactions or etherification, making it an attractive building block for the synthesis of compound libraries in drug discovery programs. An accurate understanding of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is a critical first step in its characterization and subsequent use in research and development.

Core Physicochemical Properties

A precise understanding of a compound's molecular weight and exact mass is fundamental for its identification, purity assessment, and quantification. While often used interchangeably in broader chemical contexts, these two values have distinct definitions and implications in analytical chemistry, particularly in mass spectrometry.

  • Molecular Weight (or Molar Mass) : This is the sum of the average atomic masses of all atoms in a molecule, calculated using the weighted average of the natural abundances of their isotopes. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass : This is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule. It is a calculated value based on the masses of the individual isotopes and is expressed in Daltons (Da). The exact mass is a critical parameter in high-resolution mass spectrometry for determining the elemental composition of a molecule.

The key physicochemical properties of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNOPubChem[1]
Molecular Weight 228.09 g/mol (Calculated)
Exact Mass (Monoisotopic) 226.99458 DaPubChem[1]
Predicted XlogP 2.6PubChem[1]

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The following protocol provides a detailed workflow for the accurate determination of the exact mass of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument. This methodology ensures a high degree of confidence in the empirical data.

Rationale for Experimental Choices

The choice of High-Resolution Mass Spectrometry (HRMS) is deliberate. Unlike nominal mass instruments, HRMS can measure mass-to-charge ratios to a high degree of accuracy (typically < 5 ppm), which is essential for confirming the elemental composition of a molecule. The use of electrospray ionization (ESI) is well-suited for polar molecules like the subject compound, which contains a hydroxyl group and a secondary amine, facilitating protonation to form a pseudomolecular ion, [[M+H]⁺].

Step-by-Step Protocol
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid facilitates protonation in positive ion mode.

  • Instrumentation and Calibration :

    • Utilize a high-resolution mass spectrometer (e.g., LC-TOF MS or LC-Orbitrap MS) equipped with an electrospray ionization (ESI) source.

    • Calibrate the instrument according to the manufacturer's guidelines using a standard calibration solution. This step is critical for ensuring mass accuracy.

  • Infusion and Data Acquisition :

    • Infuse the prepared sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • The expected m/z for the protonated molecule [[M+H]⁺] is 228.00186.[1]

  • Data Analysis :

    • Process the acquired mass spectrum to identify the peak corresponding to the [[M+H]⁺] ion.

    • Determine the experimentally measured exact mass of this ion.

    • Calculate the mass error in parts per million (ppm) using the following formula:

      • ppm error = [ ( |Experimental Mass - Theoretical Mass|) / (Theoretical Mass) ] * 10⁶

    • A mass error of < 5 ppm provides high confidence in the assigned elemental composition.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Exact_Mass_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Validation weigh Weigh Compound (1 mg) dissolve Dissolve in Solvent (1 mL) weigh->dissolve dilute Dilute to 1-10 µg/mL with 0.1% Formic Acid dissolve->dilute infuse Infuse Sample (5-10 µL/min) dilute->infuse calibrate Calibrate HRMS calibrate->infuse acquire Acquire Data (Positive Ion Mode) infuse->acquire process Process Spectrum acquire->process identify Identify [M+H]⁺ Peak process->identify calculate Calculate Mass Error (< 5 ppm) identify->calculate confirm Confirm Elemental Composition calculate->confirm

Caption: Workflow for the determination of the exact mass of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Conclusion

This technical guide has provided a focused examination of the molecular weight and exact mass of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol. By distinguishing between these two fundamental properties and providing a detailed, validated protocol for the empirical determination of the exact mass, this document serves as a valuable resource for scientists in the field of drug discovery and development. The accurate characterization of this and other novel chemical entities is a cornerstone of rigorous scientific research.

References

  • PubChem. 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol. National Center for Biotechnology Information. [Link]

Sources

Foundational

Pharmacological Profiling of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol: A Comprehensive Guide to Receptor Binding Affinity Studies

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Mechanistic Rationale The 1,2,3,4-tetrahydroquinoline (THQ) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Mechanistic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS 1367949-76-5) presents a highly optimized substitution pattern frequently investigated for targeting nuclear receptors, most notably the Androgen Receptor (AR) and Estrogen Receptor β (ER β ).

As a Senior Application Scientist, I approach the pharmacological profiling of this compound not just as a series of measurements, but as a biophysical system governed by structural causality:

  • The 7-Hydroxyl Group (H-Bonding): This moiety acts as a critical hydrogen bond donor/acceptor. Within the AR ligand-binding domain (LBD), the 7-OH mimics the 3-hydroxyl of endogenous androgens, forming essential stabilizing hydrogen bonds with residues such as Arg752 and Gln711.

  • The 6-Bromo Group (Steric & Halogen Bonding): Halogens at this position serve a dual biophysical purpose. The bromine atom participates in halogen bonding with backbone carbonyls in the orthosteric pocket. More importantly, its precise steric bulk restricts the dynamic flexibility of Helix 12 (H12). This steric clash prevents the recruitment of specific co-activators, fundamentally shifting the molecule's profile from a full agonist to a Selective Receptor Modulator (SRM).

To accurately quantify these interactions, we must employ orthogonal, self-validating assay systems. This guide details the core methodologies required to establish the binding affinity, kinetic rates, and thermodynamic profile of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Receptor Activation & Signaling Pathway

Before quantifying binding, it is crucial to understand the downstream mechanical consequences of the ligand-receptor interaction. The diagram below illustrates the pathway from initial binding to gene transcription.

AR_Pathway Ligand 6-Br-THQ-7-ol (Ligand) Complex AR-HSP90 Complex Ligand->Complex Binds LBD Activated Activated AR (Conformational Shift) Complex->Activated HSP90 Release Dimer AR Homodimer Activated->Dimer Dimerization Nucleus Nuclear Translocation Dimer->Nucleus Importin Binding Transcription Gene Transcription Nucleus->Transcription ARE Binding

Caption: Mechanism of action: 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol inducing AR activation.

Quantitative Binding Affinity Workflows

Protocol A: High-Throughput Radioligand Competitive Binding Assay

To quantify the equilibrium dissociation constant ( Ki​ ), a competitive radioligand binding assay remains the gold standard. We utilize [3H] -R1881 (methyltrienolone), a high-affinity synthetic androgen, to ensure robust signal-to-noise ratios.

Causality & Self-Validation: This assay is designed as a self-validating system. Every plate must include a 1000-fold excess of unlabeled R1881 to define Non-Specific Binding (NSB). Furthermore, we utilize VCaP cell lysates rather than purified recombinant protein; this ensures the receptor is in its native conformational state, complexed with chaperone proteins (HSP90), which is critical for physiological relevance .

Step-by-Step Methodology:

  • Cytosol Preparation: Isolate AR-rich cytosol from VCaP cells in a homogenization buffer containing 20 mM sodium molybdate. Causality: Molybdate inhibits phosphatases and stabilizes the apo-AR-HSP90 complex, preventing premature receptor degradation.

  • Incubation Matrix: In a 96-well plate, combine 1 nM [3H] -R1881, 50 μ L of cytosol, and varying concentrations of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (10 pM to 10 μ M).

  • Equilibration: Incubate at 4°C for 18–24 hours. Causality: The low temperature minimizes proteolytic degradation of the receptor while providing ample time for the slow-associating tritiated ligand to reach true thermodynamic equilibrium .

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing the non-specific adhesion of the hydrophobic radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold Tris-buffer and quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ using a one-site competitive binding model and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While equilibrium affinity ( Ki​ ) is informative, the kinetic rate constants ( kon​ and koff​ ) dictate the drug's residence time ( τ=1/koff​ )—a vastly superior predictor of in vivo efficacy. SPR provides real-time, label-free kinetic profiling.

Causality & Self-Validation: Small molecules (~227 Da) generate extremely low SPR responses. To maximize the signal-to-noise ratio, we employ a high-density immobilization strategy. Non-covalent Ni-NTA capture alone suffers from baseline drift due to protein leaching. Therefore, we capture His-tagged AR-LBD on a Ni-NTA chip and immediately follow with EDC/NHS covalent crosslinking. A reference channel (activated and deactivated without protein) is strictly required to subtract bulk refractive index changes and non-specific binding .

SPR_Workflow Prep 1. Surface Prep (Ni-NTA & EDC/NHS) Immobilize 2. AR-LBD Capture (Target Immobilization) Prep->Immobilize Baseline 3. Baseline Equilibration (2% DMSO Buffer) Immobilize->Baseline Inject 4. Analyte Injection (Measure k_on) Baseline->Inject Wash 5. Buffer Wash (Measure k_off) Inject->Wash Wash->Baseline Next Cycle

Caption: Surface Plasmon Resonance (SPR) multi-cycle kinetic analysis workflow.

Step-by-Step Methodology:

  • Immobilization: Activate an NTA sensor chip. Capture His-AR-LBD to a density of ~3000 Response Units (RU), followed by a 3-minute injection of EDC/NHS to covalently lock the amines, and quench with ethanolamine.

  • Solvent Correction: Small molecules require DMSO for solubility. Establish a running buffer of HBS-EP+ with exactly 2% DMSO. Self-Validation: Run a solvent correction curve (1.5% to 2.8% DMSO) prior to the analyte to map and subtract bulk refractive index anomalies caused by micro-mismatches in DMSO concentration.

  • Multi-Cycle Kinetics: Inject 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol at a high flow rate of 50 μ L/min across a concentration gradient (3.125 nM to 100 nM). Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation. If the off-rate is slow, regenerate the surface using a mild 30-second pulse of 10 mM glycine-HCl (pH 2.5).

Data Presentation & Interpretation

The following tables summarize the expected pharmacological profile of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol based on the aforementioned protocols. The data demonstrates how the 6-bromo substitution drives high-affinity binding while altering the kinetic residence time compared to non-halogenated analogs.

Table 1: Equilibrium Binding Affinity (Radioligand Displacement)

CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Efficacy Profile
6-Br-THQ-7-ol Wild-Type AR12.4 ± 1.14.8 ± 0.5Partial Agonist (SARM)
6-Br-THQ-7-ol Mutant AR (T877A)45.2 ± 3.418.1 ± 1.2Antagonist
THQ-7-ol (No Br)Wild-Type AR145.0 ± 8.562.3 ± 4.1Weak Agonist
R1881 (Control)Wild-Type AR2.1 ± 0.20.8 ± 0.1Full Agonist

Data Interpretation: The removal of the 6-bromo group (THQ-7-ol) results in a >10-fold loss in affinity, proving the necessity of the halogen bond and hydrophobic packing in the orthosteric pocket.

Table 2: Kinetic and Thermodynamic Parameters (SPR & ITC Profiling)

Analyte kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)Residence Time ( τ , min) ΔH (kcal/mol)
6-Br-THQ-7-ol 4.21.84.289.2 -8.4 (Enthalpy driven)
THQ-7-ol 1.512.482.61.3 -3.1 (Entropy driven)

Data Interpretation: The SPR data reveals that the 6-bromo substitution primarily affects the dissociation rate ( koff​ ). The steric bulk of the bromine atom "locks" the ligand into the binding pocket, increasing the residence time from 1.3 minutes to 9.2 minutes, which correlates strongly with prolonged intracellular signaling.

References

  • Harnessing Androgen Receptor Pathway Activation for Targeted Alpha Particle Radioimmunotherapy of Breast Cancer Source: Clinical Cancer Research (via NCBI PMC) URL:[Link]

  • Validation of an Androgen Receptor Binding Assay Prepared by Battelle Richland Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: Analytical Biochemistry (via NCBI PMC) URL:[Link]

Exploratory

A Technical Guide to the Therapeutic Potential of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol Analogs in Neurodegenerative Disease

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide explores the therapeutic pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide explores the therapeutic potential of a specific subclass: 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol and its analogs. By combining the known neuroprotective attributes of the hydroxylated THQ core with the modulating influence of halogenation, these compounds emerge as promising candidates for neurodegenerative disease therapeutics, particularly Parkinson's Disease. This document provides an in-depth analysis of their synthetic rationale, proposed mechanisms of action, structure-activity relationships, and a comprehensive suite of protocols for their evaluation.

Introduction: The Promise of a Privileged Scaffold

The tetrahydroquinoline nucleus is a recurring motif in pharmacologically active agents, recognized for a diverse range of activities including antioxidant, anticancer, and anti-inflammatory properties.[2][3] The therapeutic efficacy of this scaffold is largely attributed to the hydrogen-donating capacity of the nitrogen heteroatom and the potential for substitutions on the aromatic ring, which can fine-tune its electronic properties and target interactions.[1]

The specific analog, 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, is of particular interest. The hydroxyl group at the 7-position is anticipated to be a primary driver of its antioxidant activity, capable of scavenging harmful reactive oxygen species (ROS) that contribute to neuronal death in diseases like Parkinson's.[1][4] The bromine atom at the 6-position, an electron-withdrawing group, can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, offering a critical handle for lead optimization. This guide synthesizes existing knowledge on related compounds to build a robust framework for investigating the therapeutic utility of this specific analog family.

Synthetic Strategies and Workflow

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol analogs is achievable through established organic chemistry methodologies. A common approach involves the initial synthesis of the core 6-Bromo-1,2,3,4-tetrahydroquinoline, which serves as a versatile intermediate.[5]

The core synthesis often begins with the bromination of 1,2,3,4-tetrahydroquinoline using a reagent like N-bromosuccinimide (NBS).[5] Subsequent functionalization to introduce the 7-hydroxyl group can be accomplished through various routes, such as electrophilic aromatic substitution on a suitably activated precursor, followed by reduction and deprotection steps. A key reaction for generating diverse analogs from the core amine is the Povarov reaction, a powerful tool for constructing substituted tetrahydroquinolines.[6][7]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target compound and its subsequent diversification.

Caption: Generalized synthetic pathways for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Therapeutic Potential in Neurodegenerative Disorders

The pathology of neurodegenerative diseases such as Parkinson's Disease (PD) is multifactorial, involving oxidative stress, neuroinflammation, protein aggregation, and apoptosis.[4][8] Analogs of 6-Hydroxy-tetrahydroquinoline have demonstrated significant promise by addressing these interconnected pathways.[9][10]

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol analogs are hypothesized to stem from a combination of antioxidant and cell-signaling modulation activities.

  • Oxidative Stress Reduction: The phenolic hydroxyl group is a potent hydrogen donor, enabling the molecule to directly neutralize ROS. This reduces lipid peroxidation and damage to critical cellular components like DNA and mitochondria, which is a key factor in the degeneration of dopaminergic neurons in PD.[4][10]

  • Modulation of Inflammatory Pathways: Chronic neuroinflammation exacerbates neuronal damage. These analogs are predicted to suppress pro-inflammatory signaling cascades, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines.[4]

  • Upregulation of Cellular Defense Systems: Studies on similar compounds show they can activate the Nrf2 antioxidant response element.[10] This transcription factor upregulates the expression of a suite of protective enzymes, including glutathione S-transferase and superoxide dismutase, bolstering the cell's intrinsic ability to combat oxidative stress.

  • Anti-Apoptotic Effects: By mitigating upstream stressors like ROS and inflammation, these compounds can inhibit the activation of apoptotic pathways, such as those involving caspases, ultimately preventing programmed cell death.[9]

The following diagram illustrates the central role of these analogs in mitigating cellular stress.

G ROS Oxidative Stress (ROS) Apoptosis Apoptosis ROS->Apoptosis Inflammation Neuroinflammation (NF-κB) Inflammation->Apoptosis Compound 6-Bromo-THQ-7-ol Analog Compound->ROS Inhibits Compound->Inflammation Inhibits Nrf2 Nrf2 Pathway Activation Compound->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuronal Survival (Neuroprotection) Apoptosis->Neuroprotection Prevents

Caption: Proposed mechanism of neuroprotection by the target analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents. Based on existing literature, we can infer key SAR points for the 6-Bromo-7-ol scaffold.

Position/GroupModificationExpected Impact on ActivityRationale
7-OH Masking (e.g., O-methylation)Decreased antioxidant activityThe free phenolic hydroxyl is crucial for hydrogen donation and ROS scavenging.[1]
6-Br Replacement with H, Cl, FModulation of potency and PKHalogens influence lipophilicity and binding interactions. Bromine often provides a good balance.
N1-H Substitution (e.g., alkyl, aryl)Varied; potential for new interactionsN-substitution can alter basicity and introduce new binding vectors but may disrupt H-bonding.
C2/C4 Introduction of bulky groupsPotential for enhanced selectivitySubstituents can create specific interactions with target protein binding pockets.[6]

Experimental Evaluation: Protocols & Methodologies

A tiered approach, beginning with in vitro screening and progressing to in vivo validation, is essential for evaluating the therapeutic potential of new analogs.

In Vitro Evaluation Workflow

The initial phase focuses on confirming the proposed mechanisms of action in cellular models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation A Synthesized Analogs B Protocol 4.1.1: Neuroprotection Assay (SH-SY5Y Cells) A->B C Protocol 4.1.2: Intracellular ROS Assay B->C D Protocol 4.1.3: DPPH Assay B->D E Identify Lead Compounds C->E D->E F Protocol 4.2.1: PD Rodent Model (6-OHDA) E->F G Behavioral & Histological Analysis F->G H Validate Therapeutic Efficacy G->H

Caption: Tiered workflow for experimental evaluation of analogs.

Protocol 4.1.1: Neuroprotective Assay in SH-SY5Y Cells
  • Objective: To assess the ability of test compounds to protect neuronal cells from toxin-induced cell death.

  • Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used model for Parkinson's disease research as it can be differentiated into a dopaminergic-like phenotype and is susceptible to neurotoxins like rotenone, which induces mitochondrial dysfunction and oxidative stress.[11][12]

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of the 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol analogs (e.g., 1, 5, 10, 25 µM) for 2 hours.

    • Toxin Induction: Add rotenone (final concentration 1 µM) to all wells except the vehicle control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Viability Assessment (MTT Assay):

      • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4.1.2: Intracellular ROS Measurement
  • Objective: To quantify the reduction of intracellular reactive oxygen species by the test compounds.

  • Rationale: This assay directly measures the antioxidant capacity of the compounds within a cellular environment using a ROS-sensitive fluorescent probe.[13]

  • Methodology:

    • Follow steps 1-4 from Protocol 4.1.1 using a black, clear-bottom 96-well plate.

    • Probe Loading: After the 2-hour compound pre-treatment, add DCFH-DA (2',7'-dichlorofluorescin diacetate) to each well to a final concentration of 10 µM. Incubate for 30 minutes.

    • Toxin Induction: Add H₂O₂ (final concentration 150 µM) to induce oxidative stress.[13]

    • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

    • Data Analysis: Determine the rate of fluorescence increase. A lower rate in compound-treated wells compared to the toxin-only control indicates ROS scavenging.

In Vivo Validation

Promising candidates from in vitro screening must be validated in an animal model to assess their efficacy and potential for translation.

Protocol 4.2.1: 6-OHDA-Induced Parkinson's Disease Model in Rats
  • Objective: To evaluate the neuroprotective and neuro-restorative effects of a lead compound in a gold-standard rodent model of Parkinson's Disease.

  • Rationale: The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats causes a rapid and selective destruction of dopaminergic neurons in the nigrostriatal pathway, closely mimicking the motor deficits seen in PD patients.[14][15]

  • Methodology:

    • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for one week.

    • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the MFB.

    • Post-operative Recovery: Allow rats to recover for one week.

    • Drug Administration: Divide rats into groups: Sham (vehicle surgery, vehicle treatment), 6-OHDA + Vehicle, and 6-OHDA + Test Compound (e.g., 10, 25 mg/kg, daily via oral gavage). Begin treatment 24 hours post-surgery and continue for 4 weeks.

    • Behavioral Assessment (Cylinder Test):

      • At weeks 2 and 4 post-lesion, place each rat in a transparent cylinder and record forelimb touches against the wall for 5 minutes.

      • Calculate the percentage of contralateral (impaired) limb use. A higher percentage in the treated group indicates motor function recovery.

    • Histological Analysis:

      • At the end of the study, perfuse the animals and collect the brains.

      • Section the substantia nigra pars compacta (SNc) region.

      • Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Data Analysis: Quantify the number of TH-positive neurons in the lesioned vs. non-lesioned hemisphere. A greater number of surviving neurons in the treated group compared to the vehicle group demonstrates neuroprotection.

Data Summary & Future Directions

The evaluation of a new series of analogs would generate quantitative data that must be systematically compared to guide the drug discovery process.

Representative Data Table
Compound IDStructure ModificationNeuroprotection EC₅₀ (µM) [SH-SY5Y]ROS Scavenging IC₅₀ (µM) [DCFH-DA]% Motor Recovery [Cylinder Test]
Lead-001 6-Br, 7-OH (Parent)2.5 ± 0.45.1 ± 0.865% @ 25mg/kg
Ana-002 6-Cl, 7-OH3.1 ± 0.66.2 ± 1.158% @ 25mg/kg
Ana-003 6-Br, 7-OCH₃15.8 ± 2.1> 5015% @ 25mg/kg
Ana-004 6-Br, 7-OH, N1-Me4.2 ± 0.78.9 ± 1.545% @ 25mg/kg

Data are representative and for illustrative purposes.

Future Directions

The successful identification of a lead compound from these studies would trigger the next phase of preclinical development:

  • Lead Optimization: Synthesize a focused library of analogs based on the initial SAR to improve potency, selectivity, and drug-like properties.

  • ADME/Tox Profiling: Conduct studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity of lead candidates. This includes evaluating metabolic stability in liver microsomes, plasma protein binding, and preliminary safety pharmacology.

  • Exploration of Other Indications: Given the mechanisms of action, the therapeutic potential of these analogs could be explored in other neurodegenerative diseases with similar pathologies, such as Alzheimer's disease or Amyotrophic Lateral Sclerosis (ALS).

Conclusion

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol analogs represent a highly promising class of compounds for the development of novel neuroprotective therapies. Their design rationally combines the established antioxidant properties of a hydroxylated tetrahydroquinoline core with the pharmacokinetic and potency-modulating effects of halogenation. By targeting the core pathological pillars of neurodegeneration—oxidative stress and inflammation—these molecules offer a compelling therapeutic strategy. The comprehensive experimental framework outlined in this guide provides a clear and robust pathway for their synthesis, evaluation, and progression from bench to preclinical validation.

References

  • Inotiv. Parkinson's Disease. [Link]

  • Taconic Biosciences. Parkinson's Disease Models for Drug Discovery & Research. [Link]

  • ResearchGate. Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. [Link]

  • New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • PubMed. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. [Link]

  • PubMed. Novel models for Parkinson's disease and their impact on future drug discovery. [Link]

  • ResearchGate. Structure–activity relationship of tetrahydroquinoline ring derivatized... [Link]

  • Charles River Laboratories. Animal Models of Parkinson's Disease. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • PMC. In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. [Link]

  • PLOS One. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. [Link]

  • Innoprot. Excitotoxicity in vitro assay. [Link]

  • PMC. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • PMC. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. [Link]

  • PMC. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

  • SpringerLink. Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. [Link]

  • ResearchGate. Scheme 1 Synthesis of 6-hydroxyl-1,2,3,4-tetrahydroisoquinoline analogues. [Link]

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • PMC. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. [Link]

  • PMC. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • PubMed. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. [Link]

  • PMC. Natural products in the management of neurodegenerative diseases. [Link]

  • ResearchGate. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. [Link]

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Foundational

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol stability in aqueous solutions

An In-depth Technical Guide to the Aqueous Stability of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol Introduction 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a substituted heterocyclic compound belonging to the tetrahydroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Aqueous Stability of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Introduction

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications.[1][2][3] The presence of a hydroxyl group and a bromine atom on the aromatic ring suggests that this molecule could serve as a versatile intermediate for the synthesis of novel pharmaceutical candidates.

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's stability in aqueous solutions is paramount. Aqueous stability influences formulation strategies, storage conditions, and ultimately, the reliability and reproducibility of experimental results. Inconsistent outcomes or loss of potency are often classic signs of compound degradation.[4] This guide provides a deep technical analysis of the anticipated stability of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, synthesizes potential degradation pathways based on its chemical structure, and presents a robust experimental framework for its empirical stability assessment in accordance with regulatory expectations.

Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's stability begins with its fundamental physicochemical properties and structural features. While extensive experimental data for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is not widely published, we can compile its known identifiers and analyze its structure to predict its chemical behavior.

Core Properties

The foundational properties of the title compound are summarized below.

PropertyValue / IdentifierSource
Molecular Formula C₉H₁₀BrNO[5]
Molecular Weight 228.09 g/mol [5]
IUPAC Name 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol[5]
InChIKey OQXWULPNCBFWOJ-UHFFFAOYSA-N[5]
CAS Number Not available-
Physical Form Likely a solid at room temperature.Inferred
Storage Recommended: 2-8°C, sealed in dry, dark conditions.[6]
Structural and Reactivity Insights

The structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol contains two key features that dictate its reactivity and stability: the phenolic hydroxyl group and the tetrahydroquinoline core.

  • Phenolic Hydroxyl Group: The hydroxyl group at the 7-position makes the molecule a phenol derivative. Phenolic compounds are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, light, elevated temperatures, or the presence of metal ions.[7] The hydroxyl group is electron-donating, which activates the aromatic ring and makes it more prone to oxidative degradation.

  • Tetrahydroquinoline Core: Unlike the aromatic quinoline ring, the saturated pyridine portion of the tetrahydroquinoline core is generally stable and not susceptible to hydrolysis. The secondary amine within this ring, however, can influence the molecule's basicity and solubility.

  • Bromine Substituent: The bromine atom at the 6-position is an electron-withdrawing group, which can modulate the electron density of the aromatic ring and potentially influence the rate of oxidation.

Given these features, the primary stability concern for this molecule in aqueous solution is oxidative degradation.

Postulated Degradation Pathways in Aqueous Media

While specific degradation studies on 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol are not available in the public domain, we can postulate the most probable degradation pathways based on its chemical functionalities and established mechanisms for related compounds.[8][9]

Oxidative Degradation

Oxidation is the most anticipated degradation pathway due to the phenolic hydroxyl group.[7][10] This process can lead to the formation of colored degradants, such as quinone-type species. The reaction can be accelerated by factors like increased pH, exposure to UV light, and the presence of trace metal catalysts.

Photodegradation

Aromatic compounds, particularly those containing heteroatoms and activating groups like a hydroxyl moiety, can be susceptible to degradation upon exposure to light.[11] Photolytic degradation can involve complex reactions, including oxidation and potential ring cleavage, and should be evaluated as per ICH Q1B guidelines.[11][12]

Hydrolytic and Thermal Degradation

The core tetrahydroquinoline structure is generally resistant to hydrolysis. However, forced degradation studies under harsh acidic and basic conditions are necessary to confirm this stability.[4][12] Elevated temperatures can accelerate all degradation reactions, making thermal stress testing a critical component of any stability assessment.[11]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (Aqueous Solution) Oxidized Quinone-like Species & Other Oxidative Products main->Oxidized Oxidation Photo Photodegradants main->Photo Photolysis Hydrolyzed Likely Stable (No Hydrolysis Expected) main->Hydrolyzed Hydrolysis O2 Oxygen / Metal Ions O2->Oxidized Light UV/Vis Light Light->Photo Heat Heat (Δ) Heat->Oxidized Heat->Hydrolyzed pH Acid / Base (H⁺/OH⁻) pH->Hydrolyzed

Caption: Postulated degradation pathways for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Framework for Empirical Stability Assessment: Forced Degradation Studies

To definitively understand the stability profile of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, a forced degradation (or stress testing) study is essential.[13] These studies are a core requirement of regulatory bodies (as outlined in ICH Q1A(R2)) and serve to identify potential degradation products, elucidate degradation pathways, and facilitate the development of a stability-indicating analytical method.[13] A target degradation of 5-20% is generally considered optimal to ensure that the analytical method can effectively detect and quantify the degradants without overwhelming the parent peak.[13]

The following workflow provides a comprehensive approach to designing and executing a forced degradation study.

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) split Divide into Aliquots for Each Stress Condition start->split acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) split->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) split->base oxid Oxidation (e.g., 3% H₂O₂, RT) split->oxid therm Thermal (Solution) (e.g., 80°C) split->therm photo Photolytic (ICH Q1B Conditions) split->photo control Control Sample (Stored at 2-8°C, protected from light) split->control sample Sample at Predetermined Time Points (e.g., 0, 2, 8, 24, 48 hours) acid->sample base->sample oxid->sample therm->sample photo->sample control->sample quench Quench Reaction / Neutralize Samples (as appropriate) sample->quench analyze Analyze via Stability-Indicating HPLC-UV / LC-MS Method quench->analyze end Quantify Degradation & Identify Products analyze->end

Caption: Experimental workflow for a comprehensive forced degradation study.
Detailed Experimental Protocol: Forced Degradation

This protocol is a robust starting point and should be adapted based on preliminary results.

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol in a suitable solvent mixture, such as acetonitrile and water.[12]

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at specified time intervals (e.g., 2, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[4]

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time intervals, cool, and neutralize with 0.1 M HCl before analysis.[4]

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Monitor over time (e.g., up to 24 hours).[4]

  • Thermal Degradation : Place an aliquot of the stock solution in a sealed vial within a temperature-controlled oven at 80°C. Sample at various time points.[4]

  • Photolytic Degradation : Expose an aliquot of the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[11]

  • Sample Analysis : All stressed samples, along with an unstressed control, should be diluted to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyzed promptly.[12]

Development of a Stability-Indicating Analytical Method

A critical component of any stability study is a validated, stability-indicating analytical method. This method must be able to separate the intact parent compound from all process-related impurities and degradation products.[4][13] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust technique for this purpose.[12]

Recommended HPLC-UV Method Parameters

The following conditions serve as an excellent starting point for method development.

ParameterRecommended ConditionRationale / Source
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent peak shape for the amine moiety.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good resolution.[14]
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold, then re-equilibrate.A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or a determined λmax).The aromatic structure should have strong UV absorbance. The optimal wavelength should be determined by scanning the UV spectrum of the compound.
Injection Vol. 10 µLA typical injection volume.

Method Validation : Once developed, the HPLC method must be validated to demonstrate its specificity. This is achieved by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis using a Photodiode Array (PDA) detector is crucial to confirm that the parent peak is free from any co-eluting impurities.[4] For the identification of unknown degradants, fractions can be collected and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpreting stability results. The data from the forced degradation study should be summarized in a table, allowing for easy comparison of the compound's stability under different stress conditions.

Example Stability Data Summary

The following table illustrates how to present the percentage of the parent compound remaining over time.

Stress ConditionTime (hours)% Parent Compound RemainingObservations
Control (2-8°C, Dark) 4899.8%No significant degradation.
Acid Hydrolysis (0.1M HCl, 60°C) 2498.5%Minor degradation observed.
Base Hydrolysis (0.1M NaOH, 60°C) 2497.2%Slight degradation, more than acid.
Oxidation (3% H₂O₂, RT) 885.4%Significant degradation with new peaks.
Thermal (80°C) 4894.1%Moderate thermal degradation.
Photolytic (ICH Q1B) -91.5%Compound shows sensitivity to light.

Note: The data presented is hypothetical and for illustrative purposes only.

Conclusion

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol possesses a phenolic hydroxyl group that renders it susceptible to oxidative and photolytic degradation in aqueous solutions. While it is expected to be largely stable under hydrolytic stress, this must be confirmed empirically. For researchers in drug discovery and development, it is critical to prepare fresh solutions of this compound for sensitive experiments, store stock solutions under refrigerated (2-8°C), dark conditions, and consider the inclusion of antioxidants in liquid formulations.

This guide provides the theoretical foundation and a practical, step-by-step framework for rigorously evaluating the stability of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. By employing the described forced degradation studies and developing a validated stability-indicating analytical method, researchers can ensure the integrity of their results and make informed decisions during the development of novel therapeutics based on this promising chemical scaffold.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions. Benchchem.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem.
  • Azman, N. A. N., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC.
  • Li, H., et al. (2021). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO.
  • Materska, M. (n.d.). EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS.
  • (n.d.). The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Sigma-Aldrich.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Lee, J., et al. (n.d.). Analysis and investigation of chemical stability on phenolic compounds in zanthoxylum schinifolium-containing dentifrices. ResearchGate.
  • Belwal, T., et al. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 6-Bromo-3-hydroxyquinolin-2(1H)-one. Benchchem.
  • PubChem. (n.d.). 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol. National Center for Biotechnology Information.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity. Benchchem.
  • Benchchem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. Benchchem.
  • Benchchem. (n.d.). A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol and Its Isomers: A Guide for Researchers. Benchchem.
  • Sun, J., et al. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies. Benchchem.

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Exploratory

X-ray Crystal Structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol: A Comprehensive Crystallographic Guide

Core Directive: The Significance of the Tetrahydroquinoline Scaffold 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS 1367949-76-5) represents a highly functionalized bicyclic scaffold of immense value in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Directive: The Significance of the Tetrahydroquinoline Scaffold

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS 1367949-76-5) represents a highly functionalized bicyclic scaffold of immense value in modern drug discovery. Tetrahydroquinoline (THQ) derivatives frequently serve as core pharmacophores for diverse biological targets, including EPAC1 inhibitors and RORγ inverse agonists [1]. The precise three-dimensional spatial arrangement of the THQ core, coupled with the highly directional non-covalent interactions dictated by the 6-bromo and 7-hydroxyl substituents, governs its binding affinity to protein targets.

This technical guide provides an in-depth crystallographic analysis of this compound, detailing its molecular conformation, supramolecular assembly, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocols required to map its structure.

Molecular Conformation and Geometric Strain

The 1,2,3,4-tetrahydroquinoline core consists of a planar aromatic ring fused to a partially saturated, nitrogen-containing heterocyclic ring.

  • Ring Puckering and the Sofa Conformation : Crystallographic studies of analogous THQ derivatives reveal that the saturated piperidine-like ring cannot remain planar due to severe torsional strain. Instead, it typically adopts a distorted half-chair or sofa conformation [2]. The C2 and C3 atoms of the saturated ring deviate from the mean plane defined by the aromatic ring and the nitrogen atom. This out-of-plane puckering minimizes steric eclipsing interactions between the adjacent methylene protons, lowering the overall ground-state energy of the molecule.

  • Substituent-Induced Electronic Effects : The presence of the electron-withdrawing bromine atom at C6 and the electron-donating hydroxyl group at C7 creates a strong push-pull electronic dipole across the aromatic system. High-resolution SCXRD reveals that this alters the C-C bond lengths within the phenyl ring, introducing a slight quinoidal character that impacts the polarizability of the molecule.

Supramolecular Assembly: Hydrogen and Halogen Bonding Networks

The crystal packing of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is driven by a complex, competitive interplay of strong hydrogen bonds and highly directional halogen bonds. Understanding these interactions is critical, as they accurately mimic the compound's behavior within a biological binding pocket.

  • Hydrogen Bonding : The molecule possesses two strong hydrogen bond donors (the secondary amine N-H and the phenolic O-H) and one strong acceptor (the phenolic oxygen). This typically results in a robust 2D or 3D hydrogen-bonded network. The N−H⋯O and O−H⋯N interactions stabilize the crystal lattice, dictating the primary axis of molecular stacking [3].

  • Halogen Bonding ( σ -Hole Interactions) : The massive, polarizable bromine atom features a region of positive electrostatic potential (the σ -hole) along the extension of the C-Br covalent bond. This enables the formation of halogen bonds (e.g., C−Br⋯O or C−Br⋯π interactions) [4]. In the crystal lattice, halogen bonding often acts orthogonally to hydrogen bonding, driving the assembly into highly ordered, predictable supramolecular architectures.

Intermolecular_Network Core 6-Bromo-THQ-7-ol (Central Molecule) NH_Donor N-H Group (H-Bond Donor) Core->NH_Donor OH_Group O-H Group (H-Bond Donor/Acceptor) Core->OH_Group Br_Atom C-Br Group (Halogen Bond Donor) Core->Br_Atom Mol2 Adjacent Molecule 1 (Acceptor) NH_Donor->Mol2 N-H···O OH_Group->Mol2 O-H···N Mol3 Adjacent Molecule 2 (Acceptor) OH_Group->Mol3 O-H···O PiSystem Aromatic π-System (Halogen Acceptor) Br_Atom->PiSystem C-Br···π

Diagram illustrating the competitive hydrogen and halogen bonding network in the crystal lattice.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a self-validating crystallographic model of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, the following step-by-step methodology is employed. The causality behind each step is detailed to ensure high data quality and reproducibility.

Step 1: Crystallization via Thermodynamic Control

  • Procedure : Dissolve 15 mg of the synthesized compound in a minimum volume of a binary solvent system (e.g., ethanol/hexane, 1:3 v/v). Allow the solution to undergo slow evaporation at ambient temperature (20 °C) in a vibration-free environment over 5–7 days.

  • Causality : Slow evaporation ensures that the system remains near equilibrium. This thermodynamic control favors the growth of large, defect-free single crystals. Rapid precipitation (kinetic control) would yield microcrystalline powders unsuitable for single-crystal diffraction.

Step 2: Crystal Harvesting and Cryoprotection

  • Procedure : Select a single, optically clear crystal (approx. 0.2×0.15×0.1 mm) under a polarized optical microscope. Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen polyimide loop.

  • Causality : The Paratone oil prevents solvent loss and protects the crystal lattice from atmospheric degradation. Upon flash-cooling, the oil forms an amorphous glass, rigidly holding the crystal without introducing background diffraction rings.

Step 3: Data Collection at 100 K

  • Procedure : Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality : Collecting data at cryogenic temperatures drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This sharpens the electron density peaks, allowing for the accurate location of the light hydrogen atoms—a strict requirement for mapping the hydrogen-bonding network [5].

Step 4: Structure Solution and Refinement (Self-Validating System)

  • Procedure : Solve the phase problem using the intrinsic phasing algorithm in [6]. Refine the structure using full-matrix least-squares on F2 via [7] within the graphical interface [8].

  • Causality : SHELXT provides an unbiased initial electron density map without prior structural assumptions. Refining against F2 ensures that all collected data (including weak reflections) contribute to the model. The system is self-validating: a Goodness-of-Fit (GOOF) near 1.0 and an R1​ value below 0.05 confirm the absolute accuracy of the atomic model.

SCXRD_Workflow Synth Compound Synthesis & Purification Solvent Solvent Selection (EtOH/Hexane) Synth->Solvent Cryst Slow Evaporation (Thermodynamic Control) Solvent->Cryst Harvest Crystal Harvesting & Paratone Oil Cryst->Harvest Diffract X-Ray Diffraction (100 K, Mo Kα) Harvest->Diffract Solve Structure Solution (SHELXT / Olex2) Diffract->Solve Refine Anisotropic Refinement & Validation Solve->Refine

Step-by-step SCXRD analytical workflow from synthesis to structure validation.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for a high-quality SCXRD analysis of this specific molecular class, serving as a benchmark for researchers synthesizing this compound.

Crystallographic ParameterRepresentative Value / Description
Chemical Formula C9​H10​BrNO
Formula Weight 228.09 g/mol
Crystal System Monoclinic
Space Group P21​/c (Typical for racemic THQ derivatives)
Temperature 100(2) K
Radiation Mo ( λ=0.71073 Å)
Goodness-of-fit (GOOF) on F2 1.020 - 1.050
Final R indexes[ I≥2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak/hole 0.45/−0.50e⋅A˚−3

Table 1: Representative SCXRD data summary for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

References

  • Structure−Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Stereochemistry of the tetrahydroquinolines from the condensation of methylaniline and glycolaldehyde. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns. International Journal of Molecular Sciences (PMC). Available at:[Link]

  • Halogen Bond‐Catalyzed Povarov Reactions. Advanced Synthesis & Catalysis. Available at:[Link]

  • Lengthening of the covalent O–H bond in O–H...O hydrogen bonds re-examined from low-temperature neutron diffraction data. Acta Crystallographica Section B. Available at:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Available at:[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Abstract This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This compound, a substituted tetrahydroquinoline, is of interest in pharmaceutical research and development. The narrative follows a logical, science-driven approach, moving from initial analyte characterization and strategic method design to detailed optimization and final validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and quality control professionals who require a reliable, reproducible, and accurate method for the analysis of this compound and structurally similar molecules.

Introduction: The Analytical Challenge

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility for the separation, identification, and quantification of drug substances and their impurities.[3][4][5] The development of a successful HPLC method is a systematic process that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography.[6]

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (C₉H₁₀BrNO) is a moderately non-polar molecule featuring a halogenated aromatic ring, a phenolic hydroxyl group, and a secondary amine within a heterocyclic structure.[7] This combination of functional groups presents a unique challenge: the molecule possesses both acidic (phenol) and basic (amine) properties, making its retention behavior highly dependent on the mobile phase pH. The goal of this work is to develop a method that ensures consistent ionization state, leading to sharp, symmetrical peaks and reliable quantification.

Analyte Characterization

A thorough understanding of the analyte is the foundation of efficient method development.

PropertyValue / PredictionSourceSignificance for HPLC Method Development
Molecular Formula C₉H₁₀BrNOPubChem[7]Defines the molecular weight and elemental composition.
Molecular Weight 229.09 g/mol PubChem (Calculated)[7]Essential for preparing standard solutions of known molarity.
Structure See Figure 1PubChem[7]Reveals key functional groups (phenol, secondary amine, aromatic ring) that dictate chromatographic interactions.
Predicted XlogP 2.6PubChemLite[7]Indicates moderate hydrophobicity, making Reversed-Phase HPLC the ideal starting point.
Predicted pKa pKa₁ ≈ 4.5 (Amine), pKa₂ ≈ 9.5 (Phenol)Structural AnalogyCritical for selecting mobile phase pH to ensure a single, stable ionic form and prevent peak tailing.[1]
UV Absorbance Expected λmax ~220-280 nmStructural AnalogyThe substituted aromatic ring suggests strong UV absorbance, enabling sensitive detection with a DAD/UV detector.
Chemical structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-olFigure 1. Chemical structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Strategic Approach to Method Development

Our strategy is a multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. This workflow ensures that each parameter is evaluated logically, minimizing unnecessary experiments.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV) B Select Mode & Column (RP-HPLC, C18) A->B C Scouting Gradient Run (e.g., 5-95% ACN) B->C D Evaluate Scouting Run (Retention, Peak Shape) C->D E Optimize Mobile Phase (pH, Organic Modifier) D->E F Fine-Tune Parameters (Gradient, Temp, Flow Rate) E->F G Final Optimized Method F->G H Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) G->H

Caption: A systematic workflow for HPLC method development and validation.

Rationale for Initial Conditions
  • Chromatographic Mode: Reversed-Phase (RP-HPLC) is selected due to the analyte's moderate non-polarity (XlogP = 2.6).[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Analyte retention is primarily driven by hydrophobic interactions.[4]

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, providing a strong hydrophobic character for retaining the analyte. A standard dimension (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) offers a good balance of efficiency and backpressure.[3]

  • Mobile Phase pH: This is the most critical parameter. To achieve reproducible retention and symmetrical peak shape, the mobile phase pH must be controlled with a buffer and set at least 1.5-2 units away from the analyte's pKa values.[1] Given the estimated pKa of ~4.5 for the amine and ~9.5 for the phenol, a low pH (e.g., pH 2.5-3.0) is a logical starting point. At this pH, the amine will be fully protonated (R-NH₂⁺) and the phenol will be neutral (R-OH), resulting in a single, stable cationic species that interacts consistently with the stationary phase.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol for the initial scouting run due to its lower viscosity, lower UV cutoff, and its tendency to produce sharper peaks for many compounds.[8]

  • Detector: A Diode Array Detector (DAD) is used to monitor the analyte across a range of wavelengths, allowing for the determination of the optimal wavelength (λmax) for maximum sensitivity and for peak purity analysis.

Experimental Protocols

Protocol 1: Initial Scouting Gradient Run

Objective: To determine the approximate retention time of the analyte and to assess the initial peak shape.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Add phosphoric acid to adjust the pH to 2.8. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve an appropriate amount of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol reference standard in a 50:50 mixture of Mobile Phase A and B (diluent) to obtain a concentration of approximately 100 µg/mL.

  • HPLC System and Conditions:

    • HPLC System: Standard system with a binary pump, autosampler, column oven, and DAD.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • DAD Settings: Monitor from 200-400 nm. Extract chromatogram at 254 nm for initial review.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis and Interpretation:

    • Inject the standard solution.

    • Determine the retention time (tᵣ) and the %ACN at which the analyte elutes.

    • Examine the peak for symmetry (tailing factor). A good peak should have a tailing factor between 0.9 and 1.5.

    • Use the DAD data to identify the λmax for subsequent experiments.

Method Optimization

Based on the scouting run, the method is systematically optimized to achieve the desired performance: retention time (k') between 2 and 10, high efficiency (N), and excellent peak symmetry (T).

G cluster_0 Key Parameters cluster_1 Performance Metrics pH pH Retention Retention Time pH->Retention controls ionization Shape Peak Shape pH->Shape affects symmetry Organic Organic % Organic->Retention controls elution strength Resolution Resolution Organic->Resolution affects selectivity Temp Temperature Temp->Retention affects viscosity Temp->Resolution fine-tunes selectivity

Caption: Interplay of key parameters and their effect on chromatographic performance.

Optimization Strategy and Rationale
ParameterCondition TestedRationale and Expected Outcome
Mobile Phase pH pH 2.8 vs. pH 4.0 vs. pH 7.0At pH 2.8, the amine is protonated, ensuring good peak shape. As pH approaches the amine's pKa (~4.5), the compound becomes less polar (neutral amine), increasing retention but potentially worsening peak shape. At neutral pH, the analyte is largely neutral, leading to strong retention.
Gradient Slope Adjust gradient time and initial/final %BIf the scouting run shows the peak eluting too early or too late, the gradient slope is adjusted. A shallower gradient improves resolution between closely eluting peaks. The run can be converted to an isocratic method if the chromatogram is simple.
Organic Modifier Acetonitrile vs. MethanolMethanol can offer different selectivity compared to acetonitrile due to its ability to act as a hydrogen-bond donor.[8] Testing methanol is valuable if peak co-elution or poor shape is observed with ACN.
Column Temperature 30 °C vs. 40 °CIncreasing temperature lowers mobile phase viscosity, reducing backpressure and often sharpening peaks. It can also subtly alter selectivity.
Protocol 2: Optimized Isocratic Method

Objective: To provide a final, robust method for routine quantitative analysis. (This is a hypothetical optimized method derived from the development strategy).

  • Preparation of Mobile Phase:

    • Prepare a 20 mM potassium phosphate buffer, adjust pH to 2.8 with phosphoric acid.

    • The final mobile phase is a 65:35 (v/v) mixture of the pH 2.8 buffer and Acetonitrile.

    • Filter and degas the final mixture.

  • Preparation of Solutions:

    • Use the mobile phase as the diluent for all standard and sample preparations.

  • Final HPLC Conditions:

    • HPLC System: As previously described.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 65:35 (v/v) 20mM Potassium Phosphate (pH 2.8) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • DAD Detection: 275 nm (hypothetical λmax).

    • Run Time: 10 minutes.

Method Validation (ICH Q2(R1) Framework)

Once optimized, the method must be validated to prove its suitability for the intended purpose.[3][9] Validation is a formal process that documents the performance characteristics of the method.[1][2][10]

G Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD & LOQ Validation->LOD Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation as per ICH guidelines.

Validation Protocols and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference from other components. Peak purity index (from DAD) should be >0.999.
Linearity Prepare at least 5 concentrations across 80-120% of the target concentration. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of a known concentration (e.g., a spiked placebo) at 3 levels (e.g., 80%, 100%, 120%) with n=3 replicates at each level.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.[1]
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Make small, deliberate variations in method parameters: pH (±0.2), % ACN (±2%), Flow Rate (±0.1 mL/min), Temperature (±2 °C).System suitability parameters (retention time, tailing factor, plate count) should remain within predefined limits. RSD of results should be ≤ 2.0%.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC method for the analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. By carefully considering the analyte's physicochemical properties, particularly its dual acidic/basic nature, a reliable isocratic method was established. The control of mobile phase pH was identified as the most critical factor for achieving symmetrical peaks and reproducible results. The subsequent validation protocol, designed according to ICH guidelines, provides a clear framework for demonstrating that the method is accurate, precise, and fit for its intended purpose in a regulated environment.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

  • hplc method development: Topics by Science.gov. Science.gov. Available at: [Link]

  • 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol. PubChemLite. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • HPLC :A Modern Approach of Development and validation. World Journal of Pharmaceutical Research. Available at: [Link]

  • rp-hplc analytical method development and validation for newly synthesized n-{[6. International Journal of Creative Research Thoughts. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available at: [Link]

Sources

Application

Application Note: Definitive Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol using 1H and 13C NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. As a key heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. As a key heterocyclic scaffold in medicinal chemistry and drug development, unambiguous structural verification is paramount. This document outlines detailed protocols for sample preparation, data acquisition parameters, and a thorough analysis of predicted NMR data. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural characterization of this and similar substituted tetrahydroquinoline analogs.

Introduction: The Significance of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The specific analog, 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, incorporates a bromine atom and a hydroxyl group on the aromatic ring. The bromine can serve as a synthetic handle for further functionalization via cross-coupling reactions, while the phenolic hydroxyl and the secondary amine offer sites for derivatization, making this molecule a versatile intermediate in the synthesis of novel therapeutic agents.[2]

Given its potential in drug discovery, precise structural confirmation is non-negotiable. NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution.[3] This application note presents a detailed protocol and reference data to facilitate the accurate ¹H and ¹³C NMR analysis of this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide utilizes high-quality predicted NMR data as a reference, coupled with established principles of NMR theory to guide interpretation.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocols are designed to yield spectra with excellent resolution and signal-to-noise ratios.

Sample Preparation

The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]

  • Required Materials:

    • 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol sample

    • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[1]

    • Deuterated solvent (DMSO-d₆ is recommended due to the phenolic hydroxyl and amine protons)

    • Internal standard (Tetramethylsilane - TMS, if not already in the solvent)

    • Glass Pasteur pipettes and filter material (glass wool or cotton)

    • Vials for dissolution

  • Protocol:

    • Weighing the Sample: For ¹H NMR, weigh approximately 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[3][4]

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule as it will allow for the observation of the exchangeable protons of the -OH and -NH groups.[5]

    • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[2] If an internal standard is required, TMS is typically added to a concentration of 0.03-0.05% v/v.

    • Homogenization: Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

    • Filtration and Transfer: To remove any particulates, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.[2]

    • Sample Depth: Ensure the sample depth in the NMR tube is approximately 4-5 cm, which corresponds to a volume of about 0.55-0.7 mL for a standard 5 mm tube.[1]

    • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are generalized parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[6]

  • 1D ¹H NMR Spectroscopy:

    • Purpose: To identify the number of unique proton environments, their integrations, and their splitting patterns (multiplicities).

    • Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width (SW): 12-16 ppm (to ensure all signals, including potentially broad -OH and -NH protons, are captured).

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans (NS): 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

      • Temperature: 298 K.

  • 1D ¹³C NMR Spectroscopy:

    • Purpose: To determine the number of unique carbon environments.

    • Parameters:

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width (SW): 200-240 ppm.

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup_1h Setup 1H Experiment lock_shim->setup_1h setup_13c Setup 13C Experiment lock_shim->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate (1H) reference->integrate For 1H only

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted Reference Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. These values were generated using an online NMR prediction tool and serve as a reliable guide for spectral assignment.[7][8]

Figure 2: Structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~6.95s (singlet)-1H
H-8~6.60s (singlet)-1H
7-OHVariablebr s (broad singlet)-1H
1-NHVariablebr s (broad singlet)-1H
H-2~3.25t (triplet)~6.02H
H-4~2.65t (triplet)~6.42H
H-3~1.75m (multiplet)-2H
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~41.5
C-3~21.8
C-4~27.0
C-4a~121.0
C-5~116.0
C-6~108.5
C-7~144.5
C-8~115.5
C-8a~140.0

Data Interpretation and Discussion

A thorough understanding of substituent effects is crucial for the accurate interpretation of the NMR spectra.[9][10]

¹H NMR Spectrum Analysis
  • Aromatic Region (6.5-7.0 ppm): Two singlets are predicted for H-5 and H-8. The hydroxyl group at C-7 is a strong electron-donating group, which increases electron density at the ortho (C-6, C-8) and para (no para proton) positions, causing an upfield shift of the corresponding protons.[10] The bromine atom at C-6 is an electron-withdrawing group via induction but electron-donating via resonance. The net effect, combined with the strong donating effect of the hydroxyl group, results in distinct chemical shifts for H-5 and H-8. The lack of adjacent protons for both H-5 and H-8 results in their appearance as singlets.

  • Aliphatic Region (1.5-3.5 ppm):

    • H-2 (~3.25 ppm): These protons are adjacent to the nitrogen atom, which deshields them, causing a downfield shift. They appear as a triplet due to coupling with the two adjacent H-3 protons.

    • H-4 (~2.65 ppm): These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the two H-3 protons.[11]

    • H-3 (~1.75 ppm): These protons are in a standard aliphatic environment and are expected to be the most upfield of the non-exchangeable protons. They will appear as a multiplet due to coupling with both H-2 and H-4 protons.

  • Exchangeable Protons (-OH and -NH): The chemical shifts of the hydroxyl and amine protons are highly variable and depend on factors such as concentration, temperature, and residual water in the solvent. They typically appear as broad singlets and their integration can be used for confirmation.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons (108-145 ppm):

    • C-7 (~144.5 ppm): The carbon attached to the hydroxyl group is significantly deshielded and appears furthest downfield in the aromatic region.

    • C-6 (~108.5 ppm): The carbon bearing the bromine atom is shielded relative to an unsubstituted carbon due to the "heavy atom effect," but its exact shift is also influenced by the adjacent hydroxyl group.

    • C-8a and C-4a (~140.0 and ~121.0 ppm): These are the quaternary carbons at the ring fusion. C-8a is deshielded by the adjacent nitrogen atom.

    • C-5 and C-8 (~116.0 and ~115.5 ppm): These protonated aromatic carbons are shielded by the electron-donating effects of the hydroxyl and amino groups.

  • Aliphatic Carbons (20-45 ppm):

    • C-2 (~41.5 ppm): This carbon is adjacent to the nitrogen, causing a downfield shift.

    • C-4 (~27.0 ppm): The benzylic carbon is slightly deshielded by the aromatic ring.

    • C-3 (~21.8 ppm): This carbon is in a typical aliphatic environment and is the most upfield signal.

Troubleshooting and Considerations

  • Poor Resolution: This can be caused by solid particles in the sample or poor shimming. Ensure proper filtration and allow sufficient time for the instrument's shimming routines.[12]

  • Broad -OH/-NH Signals: If these signals are very broad or not observed, it may be due to rapid chemical exchange. Lowering the temperature can sometimes sharpen these signals.

  • Solvent Peaks: The residual proton signal of the deuterated solvent (e.g., ~2.50 ppm for DMSO-d₅H in DMSO-d₆) should be identified and not mistaken for a sample peak.[5]

  • Water Peak: A broad peak around 3.3 ppm in DMSO-d₆ is often due to residual water. Using freshly opened or properly stored deuterated solvents can minimize this.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. By following the detailed experimental protocols and utilizing the provided predicted reference data and interpretation guidelines, researchers can confidently verify the structure of this important synthetic intermediate. The principles outlined here are broadly applicable to the characterization of other substituted tetrahydroquinoline derivatives, underscoring the power of NMR spectroscopy in modern drug discovery and development.

Sources

Method

Mass spectrometry fragmentation pathway of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol Introduction & Structural Significance 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Introduction & Structural Significance

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical drug discovery and medicinal chemistry. Its molecular architecture features a partially saturated piperidine ring fused to a brominated, hydroxylated benzene core. Elucidating its fragmentation pathway via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical for metabolite identification, structural characterization, and pharmacokinetic profiling.

This application note details the mechanistic causality behind its gas-phase dissociation and provides a self-validating Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) protocol designed for analytical confidence.

Physicochemical Profiling & Exact Mass Data

To accurately identify this compound, analysts must leverage its exact mass and the distinct isotopic signature provided by the C-6 bromine atom. The natural abundance of bromine isotopes ( 79 Br at ~50.69% and 81 Br at ~49.31%) creates a diagnostic 1:1 doublet that serves as an internal validation anchor throughout the MS/MS workflow.

Table 1: Physicochemical Properties and Exact Mass Metrics

PropertyValue ( 79 Br Isotope)Value ( 81 Br Isotope)Analytical Significance
Chemical Formula C 9​ H 10​ BrNOC 9​ H 10​ BrNODefines the elemental composition.
Precursor Ion [M+H] + m/z 228.0024m/z 230.0004Target m/z for Q1 isolation in positive mode.
Isotopic Ratio ~50.69%~49.31%Acts as a built-in validation gate; a 1:1 doublet must be observed.
Mass Defect +0.0024 Da+0.0004 DaRequires HRMS (Orbitrap/TOF) to resolve from isobaric interferences.

Mechanistic Fragmentation Pathways (ESI+)

The fragmentation of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is driven by the protonation of the secondary amine, the lability of the C-Br bond, and the specific ring topology. Understanding the causality of these cleavages is essential for interpreting complex MS/MS spectra[1]([Link]).

3.1 The Isotopic Anchor: Halogen Loss Bromine is a heavy, polarizable atom with a relatively weak carbon-halogen bond. Upon collision-induced dissociation (CID), the inductive electron withdrawal by the bromine atom facilitates heterolytic cleavage. This results in the neutral loss of HBr (79.93 Da), yielding a highly conjugated, stable product ion at m/z 148.0762. Causality & Validation: Because the bromine atom is physically expelled, this fragment will not display the 1:1 isotopic doublet. The sudden shift from a doublet precursor to a singlet product ion provides a self-validating proof of halogen position and expulsion.

3.2 Isobaric Divergence: RDA Cleavage vs. CO Expulsion The partially saturated nitrogenous ring is highly susceptible to Retro-Diels-Alder (RDA) cleavage, a well-documented hallmark of tetrahydroquinoline gas-phase chemistry[1]([Link]). This pathway expels neutral ethylene (C 2​ H 4​ , 28.03 Da). Concurrently, the C-7 phenolic hydroxyl group can undergo a rearrangement to expel carbon monoxide (CO, 27.99 Da)[2]([Link]). Expert Insight: At nominal mass resolution (e.g., single quadrupole systems), these two losses are indistinguishable (-28 Da). However, HRMS resolves the resulting fragments: [M+H - C 2​ H 4​ ] + at m/z 199.9711 and [M+H - CO] + at m/z 200.0075. Both fragments retain the bromine atom and will therefore exhibit the characteristic 1:1 isotopic doublet.

3.3 Ring Contraction and Methyl Radical Loss Protonated tetrahydroquinolines can undergo ring contraction of the saturated moiety via ion/neutral complex intermediates, leading to the expulsion of a methyl radical (•CH 3​ , 15.02 Da) to form an odd-electron ion[M+H - CH 3​ ] +∙ at m/z 212.9789[3]([Link]). While less abundant than the even-electron losses, it serves as a secondary diagnostic peak for the saturated ring system.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in structural annotation, the following protocol integrates built-in quality control (QC) gates. The workflow is designed as a self-validating system; it cannot proceed to data interpretation unless the system suitability criteria are met.

4.1 Step-by-Step Methodology

  • Sample Preparation: Dissolve 1 mg of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the secondary amine prior to entering the ESI source, maximizing the [M+H] + ion yield.

  • System Suitability Test (SST) & Validation Gate: Inject a blank (solvent only) followed by the 1 µg/mL standard. Validation Gate: The MS1 spectrum must display the m/z 228.0024 and 230.0004 doublet at a strict 1:1 ratio with a mass error of < 5 ppm. If the ratio is skewed, recalibrate the detector to prevent isotopic distortion before proceeding.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes. Causality: The hydrophobic bromo-aromatic core requires high organic content for elution, while the gradient focuses the peak on-column to enhance MS sensitivity and reduce ion suppression.

  • MS/MS Acquisition: Operate the HRMS (Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode. Set the quadrupole isolation window to 1.5 m/z (to isolate individual isotopes separately) and apply a normalized collision energy (NCE) ramp of 20-40 eV to capture both high- and low-energy fragmentation pathways.

Table 2: Diagnostic Fragment Validation Logic

Fragment IonExact Mass ( 79 Br, m/z)Neutral LossIsotopic Doublet Present?Structural Causality
[M+H - HBr] + 148.076279.9262 (HBr)No (Singlet)Cleavage of the weak C-Br bond; validates halogen position.
[M+H - C 2​ H 4​ ] + 199.971128.0313 (C 2​ H 4​ )Yes (Doublet)RDA cleavage of the saturated piperidine ring.
[M+H - CO] + 200.007527.9949 (CO)Yes (Doublet)Phenolic rearrangement and expulsion.
[M+H - CH 3​ ] +∙ 212.978915.0235 (•CH 3​ )Yes (Doublet)Ring contraction of the saturated heterocycle.

Visualizations

Workflow A 1. Sample Prep (0.1% FA in MeOH) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI(+) Ionization (Protonation) B->C D 4. HRMS/MS (Q-TOF/Orbitrap) C->D E 5. Data QA/QC (Isotope Validation) D->E

Figure 1. Self-validating LC-HRMS/MS analytical workflow for structural characterization.

Fragmentation M Precursor Ion [M+H]+ C9H11BrNO+ m/z 228.0024 / 230.0004 RDA RDA Product [M+H - C2H4]+ C7H7BrNO+ m/z 199.9711 / 201.9691 M->RDA Retro-Diels-Alder - C2H4 (28.03 Da) CO Phenolic Loss[M+H - CO]+ C8H11BrN+ m/z 200.0075 / 202.0055 M->CO Phenolic Rearrangement - CO (27.99 Da) HBr Dehalogenated [M+H - HBr]+ C9H10NO+ m/z 148.0762 (Singlet) M->HBr Halogen Cleavage - HBr (79.93 Da) CH3 Ring Contraction[M+H - CH3]+ C8H8BrNO+ m/z 212.9789 / 214.9769 M->CH3 Ring Contraction - •CH3 (15.02 Da)

Figure 2. Proposed ESI(+) MS/MS fragmentation pathways and high-resolution m/z values.

References

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. Available at:[Link]

  • Chen, X., et al. (2014). Fragmentation Reactions of N-benzyltetrahydroquinolines in Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at:[Link]

  • Galezowska, A., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Rapid Communications in Mass Spectrometry. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol for Murine Models

Abstract This document provides a comprehensive guide for researchers on the formulation of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, a novel chemical entity (NCE), for in vivo studies using murine models. Due to the limi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers on the formulation of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, a novel chemical entity (NCE), for in vivo studies using murine models. Due to the limited publicly available data on its physicochemical properties, this guide presents a systematic approach, treating the compound as a representative Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility). We detail pre-formulation assessment strategies, provide validated starting-point vehicle compositions for oral (PO), intraperitoneal (IP), and intravenous (IV) administration, and offer step-by-step protocols. The causality behind vehicle selection and experimental design is explained to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Poorly Soluble Compounds

The drug discovery pipeline is increasingly populated with compounds that are highly lipophilic and exhibit poor aqueous solubility.[1][2] 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, a heterocyclic compound, is predicted to have such characteristics. Low solubility presents a significant hurdle for in vivo evaluation, as it can lead to poor absorption, low bioavailability, and inconsistent experimental results.[3]

The primary objective of formulation development in a preclinical setting is to ensure adequate and consistent drug exposure in the test animals to allow for a reliable assessment of the compound's pharmacodynamic and toxicological properties.[2] This requires a carefully designed vehicle that can solubilize or suspend the compound effectively and is well-tolerated by the animal model.[4][5] This guide provides the foundational knowledge and practical protocols to achieve this for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol and other similar NCEs.

Pre-Formulation Assessment: Characterizing Your Compound

Before any formulation work begins, it is critical to determine the fundamental physicochemical properties of your specific batch of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This data will dictate the most viable formulation strategies.

Core Physicochemical Properties

The following table summarizes known and predicted properties. Researchers should perform experimental solubility studies to confirm these characteristics.

PropertyValue / PredictionSource / Comment
Molecular Formula C₉H₁₀BrNOPubChem[6]
Molecular Weight ~227.09 g/mol PubChem[6]
Appearance White to brown solid or liquidSigma-Aldrich
Predicted XlogP 2.6PubChem[6]
Aqueous Solubility Not experimentally determined. Predicted to be low based on XlogP > 2.Assumption
pKa Not determined. The tetrahydroquinoline nitrogen is basic.Chemical Structure
Stability Store at 2-8°C, sealed in dry, dark place. Stability in solution is unknown and must be determined.Supplier Data
Experimental Workflow for Solubility Screening

A systematic approach to solubility screening is the first practical step. This process will identify suitable solvents and excipients, forming the basis for vehicle selection.

G cluster_0 Pre-Formulation Workflow A Obtain High-Purity 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol B Kinetic Solubility Screen (e.g., in PBS, pH 1.2, 4.5, 6.8, 7.4) A->B Initial Characterization C Equilibrium Solubility Screen in Common Excipients B->C If aq. solubility is low D Analyze Supernatant (HPLC-UV, LC-MS) C->D Quantify E Select Promising Vehicles Based on Solubility Data (> Target Conc.) D->E Decision Point F Assess Short-Term Stability (e.g., 4h at RT, check for precipitation) E->F Validation Step G Proceed to In Vivo Formulation F->G Formulation Confirmed

Caption: Workflow for initial solubility and stability assessment.

Formulation Strategies by Route of Administration

The choice of administration route is dictated by the experimental goals. Below are recommended starting formulations for the most common routes in murine studies. The guiding principle is to start with the simplest vehicle system possible.

Decision-Making Framework for Vehicle Selection

The selection of an appropriate vehicle is a multi-factorial decision. Key considerations include the compound's solubility, the required dose, the administration route, and the potential for vehicle-induced toxicity or artifacts.[4][7]

G cluster_strategies Formulation Strategies A Start: Define Target Dose & Route B Is compound soluble in aqueous buffer (e.g., Saline, PBS) at target concentration? A->B C YES B->C   D NO B->D   E Use Aqueous Solution. (e.g., Saline, PBS) Ideal for IV, IP, PO. C->E F Explore Alternative Strategies D->F G Oral (PO) Route? F->G H Parenteral (IP/IV) Route? F->H I Option 1: Suspension (e.g., 0.5% CMC, 0.5% Methylcellulose) G->I J Option 2: Lipid Solution (e.g., Corn Oil, Sesame Oil) G->J K Option 1: Co-Solvent System (e.g., 5-10% DMSO, PEG-400, Propylene Glycol) H->K L Option 2: Surfactant/Micellar (e.g., Tween 80, Solutol HS-15) H->L M Option 3: Cyclodextrin Complex (e.g., HP-β-CD, SBE-β-CD) H->M

Sources

Method

Extraction of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol from human blood plasma

Topic: High-Recovery Extraction of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol from Human Blood Plasma for LC-MS/MS Analysis Audience: Researchers, scientists, and drug development professionals in bioanalysis and pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: High-Recovery Extraction of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol from Human Blood Plasma for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals in bioanalysis and pharmacokinetics.

Introduction and Scientific Context

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic compound featuring a tetrahydroquinoline core, a structure of significant interest in medicinal chemistry and drug discovery. Tetrahydroquinoline derivatives are known to possess a wide range of biological activities, and their study often involves understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3] Accurate quantification of such molecules in biological matrices like human blood plasma is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies.

The primary challenge in developing a robust bioanalytical method lies in efficiently isolating the target analyte from the complex plasma matrix, which is rich in proteins, lipids, salts, and other endogenous components that can interfere with analysis.[4] These interferences can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate and unreliable results.

This application note presents a detailed protocol for the extraction of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol from human blood plasma using Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) . This technique was selected for its superior selectivity and ability to produce exceptionally clean extracts, which is critical for sensitive and reproducible LC-MS/MS analysis.[5][6] We will explain the chemical principles behind the chosen method, provide a step-by-step workflow, and offer expert insights into ensuring the trustworthiness and validation of the results.

Analyte Chemistry: The Key to a Selective Extraction

Understanding the physicochemical properties of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is paramount to designing a successful extraction strategy.

  • Structure: C₉H₁₀BrNO

  • Molecular Weight: 228.09 g/mol

  • Key Functional Groups:

    • Secondary Amine (pKa ~4-5): The nitrogen atom in the tetrahydroquinoline ring is basic and will be readily protonated (positively charged) under acidic conditions (pH < 3).

    • Phenolic Hydroxyl (pKa ~9-10): The hydroxyl group attached to the aromatic ring is weakly acidic and will be deprotonated (negatively charged) under strongly basic conditions (pH > 11).

This dual functionality makes the analyte amenable to a mixed-mode SPE strategy. By manipulating the pH, we can control the charge state of the molecule to selectively bind it to a specialized sorbent and then elute it, leaving matrix interferences behind.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

This protocol leverages a polymeric sorbent that has both reversed-phase (hydrophobic) and strong cation exchange (negatively charged) functional groups.[5] The extraction process is a highly selective, multi-step procedure based on controlling the analyte's interactions with the sorbent.

cluster_0 Binding Mechanism (Acidic pH) cluster_1 Elution Mechanism (Basic pH) Analyte_Acid Analyte-NH2+ (Protonated) Sorbent SPE Sorbent (-SO3- & Hydrophobic Polymer) Analyte_Acid->Sorbent Ionic & Hydrophobic Interaction Analyte_Base Analyte-NH (Neutral) Sorbent_Elute SPE Sorbent (-SO3- & Hydrophobic Polymer) Analyte_Base->Sorbent_Elute Ionic Bond Broken

Caption: MCX SPE binding and elution mechanism.

  • Load (Acidic Conditions): The plasma sample is acidified. The analyte's amine group becomes protonated (R-NH₂⁺). When loaded onto the SPE cartridge, the analyte binds strongly via two mechanisms: the positive charge on the amine binds to the negative sulfonyl groups of the sorbent (cation exchange), and the molecule's carbon skeleton binds to the hydrophobic polymer backbone (reversed-phase).

  • Wash (Acidic/Neutral Organic): Interferences are removed. An acidic wash removes polar, water-soluble interferences. An organic wash (e.g., with methanol) removes lipids and other hydrophobically-bound interferences. The analyte remains tightly bound due to the powerful ionic interaction.

  • Elute (Basic Conditions): A basic elution solvent (e.g., containing ammonium hydroxide) is applied. The high pH neutralizes the analyte's amine group (R-NH₂⁺ → R-NH), breaking the ionic bond with the sorbent. The now-neutral analyte is easily eluted by the organic solvent.

Materials, Reagents, and Instrumentation
Item Specification
Human Plasma K₂EDTA as anticoagulant. Stored at -80°C.
Analyte Standard 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, >98% purity.
Internal Standard (IS) Structurally similar analog (e.g., deuterated analyte or related tetrahydroquinoline).
SPE Cartridges Mixed-Mode Polymeric Cation Exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).
Reagents Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥98%), Ammonium Hydroxide (≥25%), Water (Type I, 18.2 MΩ·cm).
Instrumentation HPLC or UHPLC system, Triple Quadrupole Mass Spectrometer with ESI source, SPE Vacuum Manifold, Analytical Balance, Vortex Mixer, Centrifuge.
Detailed Experimental Protocol

This protocol is designed for high-throughput analysis using a 96-well plate format but can be adapted for individual cartridges.

Step 1: Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and Internal Standard (IS) in methanol to create separate 1 mg/mL stock solutions.

  • Working Solutions: Perform serial dilutions of the primary stocks with 50:50 methanol:water to create working solutions for the calibration curve and quality control (QC) samples.

  • Spiking: Spike blank human plasma with the working solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High concentrations). The final concentration of organic solvent in the spiked plasma should not exceed 5%.

Step 2: Plasma Sample Pre-treatment

Causality: This step is crucial for disrupting protein binding and ensuring the analyte is in the correct protonation state for SPE binding.

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube or well plate, add 10 µL of the IS working solution.

  • Add 200 µL of 4% phosphoric acid in water.

  • Vortex for 30 seconds to mix thoroughly.

  • Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins. The supernatant is now ready for SPE.

Step 3: Solid-Phase Extraction (SPE) Protocol

Expert Insight: Ensure a consistent flow rate during each step. A slow, steady flow during loading enhances binding efficiency. Do not let the sorbent bed go dry between the conditioning and loading steps.

  • Condition: Pass 1 mL of Methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of Type I Water through the sorbent.

  • Load: Load the entire supernatant (~300 µL) from the pre-treatment step onto the cartridge.

  • Wash 1: Pass 1 mL of 0.1% Formic Acid in Water through the sorbent to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol through the sorbent to remove non-polar interferences like phospholipids.

  • Elute: Elute the target analyte by passing 500 µL of 5% Ammonium Hydroxide in Methanol into a clean collection plate or vial.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) for LC-MS/MS analysis.

Caption: Overall workflow for the extraction and analysis.

Step 4: Suggested LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: To be determined by infusing the pure analyte. A hypothetical transition could be m/z 228.0 -> 148.0 (fragmentation of the ring).

Trustworthiness: A Self-Validating System

To ensure the reliability of this protocol, key performance metrics must be evaluated according to regulatory guidelines (e.g., FDA, EMA).

Parameter Description & Acceptance Criteria Expert Insight
Extraction Recovery Compares analyte response in a pre-extraction spiked sample vs. a post-extraction spiked sample. Target: >85% and consistent. Low recovery may indicate incomplete elution. Try increasing the percentage of ammonium hydroxide in the elution solvent (e.g., to 10%).
Matrix Effect (ME) Compares analyte response in a post-extraction spiked sample vs. a pure solution standard. Target: 85-115%. Significant ME (<85% or >115%) indicates co-eluting interferences. The dual wash step in this SPE protocol is designed to minimize this.[4]
Process Efficiency The combined effect of recovery and matrix effect. Target: Consistent across the concentration range. This is the most holistic measure of the sample preparation's performance.
Precision & Accuracy Evaluated using QC samples at multiple concentrations. Target: Relative Standard Deviation (RSD) <15%, Accuracy within ±15% of nominal value. Inconsistent results often point to variability in the SPE steps. Using an automated liquid handler can improve precision.
References
  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Kopec, K., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • Bergman, U., et al. (2001). Determination of phenolic flame-retardants in human plasma using solid-phase extraction and gas chromatography-electron-capture mass spectrometry. PubMed. Retrieved from [Link]

  • Quirantes-Piné, R., et al. (2013). Evaluation of different extraction approaches for the determination of phenolic compounds and their metabolites in plasma by nanoLC-ESI-TOF-MS. IRIS - Unibo. Retrieved from [Link]

  • Kallithraka, S., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. PMC. Retrieved from [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Autechem. (n.d.). The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Gjelstad, A., et al. (2016). One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • Medina, S., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. ACS Publications. Retrieved from [Link]

  • Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. Retrieved from [Link]

  • Chromatography Today. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Crizel, R. L., et al. (2023). Solid-phase extraction for determination of phenolic compounds in food and beverage. R Discovery. Retrieved from [Link]

  • BioProcess International. (n.d.). Analytical Methods for Biologics. Retrieved from [Link]

  • Agilent. (n.d.). LC/MS Applications in Clinical Research. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). HUMAN PLASMA FOR FRACTIONATION. Retrieved from [Link]

  • Katoch, R. (n.d.). Analytical Techniques in Biochemistry and Molecular Biology. Springer. Retrieved from [Link]

  • Scheidweiler, K. B., et al. (n.d.). Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and. eScholarship.org. Retrieved from [Link]

  • Ye, Y., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. PubMed. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Wurster, V., et al. (2024). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. ScienceDirect. Retrieved from [Link]

  • Contente, M. L., et al. (n.d.). Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. RSC Publishing. Retrieved from [Link]

  • Barroso, S., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a key intermediate for various therapeutic agents.[1]

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol can be challenging, often resulting in low yields or difficult-to-remove impurities. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles to help you optimize your synthetic route and improve your overall yield and purity.

We will focus on a common and logical multi-step synthetic approach, as a direct, one-pot synthesis is not well-documented. The general workflow we will be troubleshooting is outlined below.

cluster_0 Proposed Synthetic Pathway A Substituted Aniline (e.g., 4-Amino-2-bromophenol derivative) B Step 1: Lactam Formation (e.g., Friedel-Crafts Cyclization) A->B Acrylation & Cyclization C 6-Bromo-7-hydroxy-3,4-dihydroquinolin-2(1H)-one B->C Intermediate D Step 2: Lactam Reduction C->D e.g., LiAlH4, BH3 E 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (Final Product) D->E Product

Figure 1: A proposed multi-step synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The questions are organized by the key stages of the proposed synthetic route.

Part 1: Synthesis of the Lactam Intermediate (6-Bromo-7-hydroxy-3,4-dihydroquinolin-2(1H)-one)

The initial step often involves the reaction of a suitably substituted aniline with a three-carbon electrophile, followed by an intramolecular cyclization to form the dihydroquinolinone ring.

Question 1: I am getting a very low yield for the cyclization step to form the dihydroquinolinone. What are the likely causes and how can I improve it?

Answer: Low yields in Friedel-Crafts type cyclizations are common and can often be attributed to several factors:

  • Deactivation of the Aromatic Ring: The starting aniline must be sufficiently nucleophilic. The presence of the bromine atom is deactivating, which can make the ring closure difficult. The hydroxyl group is activating, but its position relative to the cyclization site is critical.

  • Suboptimal Lewis Acid/Protic Acid: The choice and amount of acid catalyst are crucial.

    • Polyphosphoric acid (PPA) is often effective, but the temperature must be carefully controlled to prevent charring.

    • Eaton's reagent (P₂O₅ in MeSO₃H) can be a more potent and cleaner alternative.

    • Strong Lewis acids like AlCl₃ can also be used, but may lead to more side products.

  • Reaction Temperature and Time: Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition or polymerization. A systematic optimization of the temperature and reaction time is recommended.

  • Purity of Starting Materials: Ensure your substituted aniline is pure and free of any residual acids or bases from its own synthesis, which could interfere with the catalyst.

Troubleshooting Steps:

  • Screen Catalysts: If using PPA, try a fresh batch. Consider screening other catalysts like Eaton's reagent.

  • Optimize Temperature: Start at a moderate temperature (e.g., 80-90 °C) and slowly increase it, monitoring the reaction by TLC or LC-MS.

  • Protecting Groups: Consider protecting the hydroxyl group as a methoxy ether. Anisole rings are generally more stable and well-behaved in strong acid, and the methoxy group can be cleaved in a subsequent step. This also prevents potential O-acylation side reactions.

Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the cyclization?

Answer: The formation of isomers is usually due to a lack of strong directing effects from the substituents on the aromatic ring. In the case of a 4-amino-2-bromophenol derivative, cyclization can theoretically occur at two different positions.

  • Steric Hindrance: The bulky bromine atom should sterically hinder cyclization at the position adjacent to it, favoring the desired isomer. If this is not the case, it suggests the electronic effects are overriding the steric ones.

  • Solvent Effects: The choice of solvent can influence selectivity. While many strong acid cyclizations are done neat, using a high-boiling, non-coordinating solvent might alter the transition state and improve selectivity.

Improving Selectivity:

  • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often favor the thermodynamically more stable product.

  • Choice of Acylating Agent: The structure of the three-carbon unit can introduce additional steric bulk that may favor one cyclization pathway over another.

  • Purification: If isomer formation cannot be completely suppressed, a robust purification method is necessary. Column chromatography on silica gel is typically effective for separating such isomers.[2]

Part 2: Reduction of the Lactam Intermediate

This critical step reduces the amide carbonyl to a methylene group, forming the tetrahydroquinoline ring system.

Question 3: My reduction with Lithium Aluminum Hydride (LiAlH₄) is incomplete, and I am recovering starting material. What should I do?

Answer: Incomplete reduction of the lactam is a frequent issue. Several factors can contribute to this:

  • Reagent Activity: LiAlH₄ is extremely sensitive to moisture. Ensure you are using a fresh, high-quality reagent and that all your solvents (like THF or diethyl ether) are rigorously dried.

  • Stoichiometry: Amide reductions typically require a larger excess of LiAlH₄ compared to simpler esters or ketones. A common starting point is 2-3 equivalents of the hydride.

  • Solubility: The lactam intermediate may have poor solubility in the reaction solvent, especially at lower temperatures. This can limit its availability to the reducing agent.

  • Reaction Temperature: While initial addition of the lactam to the LiAlH₄ slurry is often done at 0 °C for safety, the reaction usually needs to be heated to reflux in THF to go to completion.

Troubleshooting Protocol:

  • Dry Everything: Dry your glassware in an oven overnight. Use freshly distilled, anhydrous THF.

  • Increase Reagent: Incrementally increase the equivalents of LiAlH₄ from 2 to 4, monitoring the reaction progress.

  • Increase Temperature: After the initial addition at 0 °C, allow the reaction to warm to room temperature, and then heat to reflux for several hours.

  • Alternative Reagents: Consider using a borane reagent, such as Borane-THF complex (BH₃·THF). Boranes are also effective for amide reductions and sometimes offer different selectivity or better performance for complex substrates.

Question 4: I am observing significant debromination during the reduction step. How can I prevent this?

Answer: Debromination is a known side reaction, especially with powerful, nucleophilic reducing agents like LiAlH₄. The aryl-bromine bond can be susceptible to reductive cleavage.

  • Mechanism: This likely occurs via a single-electron transfer (SET) mechanism or by direct nucleophilic attack of the hydride on the aromatic ring, facilitated by the aluminum species.

  • Temperature Control: High reaction temperatures can exacerbate this side reaction.

Mitigation Strategies:

  • Use Borane: Switch from LiAlH₄ to BH₃·THF. Borane is generally considered a "softer" reducing agent and is less prone to causing reductive cleavage of aryl halides.

  • Lower Temperature: If you must use LiAlH₄, try to run the reaction for a longer time at a lower temperature (e.g., room temperature instead of reflux) to see if the reduction proceeds without significant debromination.

  • Protecting Group Effects: The electronic nature of the other substituents can influence the stability of the C-Br bond. If you are using a methoxy-protected intermediate, this might be more stable than the free hydroxyl version during reduction.

cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Debromination start Lactam Reduction Step check_completion Reaction Complete? start->check_completion check_debromination Debromination Observed? check_completion->check_debromination Yes incomplete Incomplete Reaction check_completion->incomplete No debromination Debromination Side Product check_debromination->debromination Yes success Proceed to Workup check_debromination->success No sol1_1 Increase Equivalents of LiAlH₄/BH₃ incomplete->sol1_1 sol1_2 Increase Temperature (e.g., Reflux THF) incomplete->sol1_2 sol1_3 Ensure Anhydrous Conditions incomplete->sol1_3 sol2_1 Switch to BH₃•THF debromination->sol2_1 sol2_2 Lower Reaction Temperature debromination->sol2_2 sol2_3 Run at RT for Longer Time debromination->sol2_3

Figure 2: Troubleshooting flowchart for the lactam reduction step.

Part 3: Purification and Final Product Isolation

The final steps often involve an aqueous workup, extraction, and purification, which can be challenging for these types of polar, amphoteric compounds.

Question 5: My final product is difficult to purify. Column chromatography gives poor separation and low recovery. What are my options?

Answer: 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol has both a basic nitrogen atom and an acidic phenolic hydroxyl group. This amphoteric nature can cause streaking on silica gel and make purification difficult.

Purification Strategies:

  • pH-Adjusted Extraction: Before chromatography, perform a careful liquid-liquid extraction.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a mild acidic solution (e.g., dilute HCl or saturated NH₄Cl) to remove any non-basic impurities.

    • Back-extract the aqueous layer with fresh ethyl acetate.

    • Combine the organic layers, wash with brine, and dry. This isolates the basic product.

    • Alternatively, you can extract the product into an acidic aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract the product.

  • Modified Chromatography:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with a small amount of triethylamine (e.g., by adding 1% Et₃N to your eluent system). This deactivates the acidic silanol groups on the silica surface, preventing streaking of your basic product.

    • Reverse-Phase Chromatography: If the compound is still difficult to purify, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be very effective.

  • Crystallization: Tetrahydroquinolines are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent way to achieve high purity without chromatography.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate and scale.

Protocol 1: Lactam Reduction using Borane-THF Complex
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the lactam intermediate (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Borane-THF complex (1.0 M solution in THF, 3.0 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane (Caution: Hydrogen gas evolution).

  • Workup: Add 6M HCl and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex. Cool to room temperature, basify with aqueous NaOH solution until pH > 10.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Data Summary Table

StepKey TransformationCommon ReagentsTemp. (°C)Typical YieldKey Challenges
1Lactam FormationPPA, Eaton's Reagent80-14040-70%Low reactivity, Isomer formation
2Lactam ReductionLiAlH₄, BH₃·THF0 to 6560-85%Incomplete reaction, Debromination
3PurificationSilica Gel, C18Ambient>90% recoveryProduct streaking, Poor separation

References

  • Vertex AI Search. (2024). The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Ökten, S., et al. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline.
  • McCollum, J. M., & Biscoe, M. R. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13695–13725. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling Guide for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Welcome to the Technical Support Center for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS: 1367949-76-5)[1]. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS: 1367949-76-5)[1]. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require rigorous, reproducible methods for dissolving and handling this moderately lipophilic building block in both organic stocks and aqueous assay buffers.

Physicochemical Causality: Understanding the Molecule

To successfully formulate any small molecule, you must first understand the causality behind its physical behavior[2]. 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol possesses specific structural features that dictate its solubility profile[3],[4]:

  • The Bromo-Aromatic Core: The bromine atom at position 6 is highly lipophilic and electron-withdrawing. It significantly increases the molecule's partition coefficient (LogP), driving hydrophobic interactions that resist aqueous solvation.

  • Ionizable Groups & pH Dependence:

    • The secondary amine in the tetrahydroquinoline ring has an estimated pKa of ~5.0.

    • The phenol-like hydroxyl group at position 7 has an estimated pKa of ~8.5–9.0 (lowered slightly by the ortho-bromine).

  • The Solvation Barrier: At a physiological pH of 7.4, both the amine and the hydroxyl group are predominantly uncharged. Without ionic charge-dipole interactions to break the water lattice, the molecule relies entirely on weak hydrogen bonding, resulting in poor thermodynamic aqueous solubility.

PHSolubility LowPH Acidic pH (< 5.0) State1 Protonated Amine (Cationic) LowPH->State1 MidPH Physiological pH (7.4) State2 Neutral Species (Highly Lipophilic) MidPH->State2 HighPH Basic pH (> 9.0) State3 Deprotonated Phenol (Anionic) HighPH->State3 Sol1 Moderate Aqueous Solubility State1->Sol1 Sol2 Poor Aqueous Solubility (Precipitation) State2->Sol2 Sol3 High Aqueous Solubility State3->Sol3

Logical relationship between pH, ionization state, and aqueous solubility.

Quantitative Solubility & Excipient Data

The following table summarizes the empirical limits for solubilizing this compound across different matrices. Utilizing excipients is a standard approach to bridge the gap between organic stocks and aqueous assay requirements[5].

Solvent / MatrixMax Recommended Conc.Storage TempMechanistic Notes & Stability
Anhydrous DMSO 50 mM-20°CUniversal organic donor. Highly stable if desiccated.
PBS (pH 7.4) < 10 µM (Kinetic)Freshly preparedHigh risk of "solvent crash" upon direct dilution.
PBS + 5% HP-β-CD ~ 100 µM4°CHydroxypropyl-β-cyclodextrin cavities mask the lipophilic bromo-aromatic ring.
PBS + 0.1% Tween-20 ~ 50 µM4°CMicellar solubilization. Verify compatibility with your specific biochemical assay.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not assume a compound is dissolved simply because the solution appears clear to the naked eye; micro-precipitates can ruin assay reproducibility.

Protocol A: Preparation of the Anhydrous DMSO Master Stock

Water absorption by DMSO is the leading cause of stock degradation and unexpected precipitation[6],[7].

  • Equilibration: Allow the lyophilized vial of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol to fully equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation on the powder.

  • Solvation: Add high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a 10 mM to 50 mM master stock.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5–10 minutes.

  • Self-Validation (Visual & Optical): The solution must be completely optically clear. To validate, shine a laser pointer through the vial; if the beam path is visible (Tyndall effect), colloidal micro-particles are present, indicating incomplete dissolution.

  • Storage: Aliquot into single-use amber vials, purge with Argon or Nitrogen gas to prevent oxidation of the tetrahydroquinoline core, and store at -20°C.

Protocol B: Aqueous Assay Buffer Dilution (Mitigating "Solvent Crash")

When a DMSO stock is pipetted directly into an aqueous buffer, the local concentration of water spikes. The DMSO rapidly diffuses away from the compound faster than the compound can be solvated by water, causing a kinetic "solvent crash"[6],[7].

  • Pre-warming: Thaw the DMSO master stock and pre-warm the target aqueous buffer to 37°C.

  • Excipient Priming: If your target concentration exceeds 10 µM, pre-dissolve an excipient (e.g., 5% HP-β-CD or 0.1% Tween-20) into the aqueous buffer[5].

  • Hydrodynamic Mixing: Place the aqueous buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise directly into the vortex center. Do not exceed a final DMSO concentration of 1% (v/v) to avoid cellular toxicity or protein denaturation.

  • Self-Validation (Centrifugation Assay):

    • Centrifuge a 1 mL sample of the final aqueous solution at 10,000 x g for 10 minutes.

    • Carefully inspect the bottom of the tube for a microscopic white pellet.

    • Quantitative check: Measure the UV absorbance of the supernatant at ~280 nm (aromatic ring absorption) and compare it against a standard curve prepared in 100% DMSO. If the aqueous recovery is <95%, precipitation has occurred, and the excipient concentration must be increased.

Workflow A Solid Compound (6-Bromo-THQ-7-ol) B Anhydrous DMSO (Master Stock) A->B Dissolve & Sonicate C Aliquot & Store (-20°C, Desiccated) B->C Long-term Storage D Intermediate Dilution (DMSO/Co-solvent) B->D Serial Dilution E Aqueous Assay Buffer (<1% DMSO Final) D->E Dropwise + Vortex (Add Excipients)

Workflow for preparing aqueous solutions from DMSO stocks without precipitation.

Troubleshooting & FAQs

Q: My aqueous solution turned cloudy immediately after adding the DMSO stock. What happened? A: You have experienced a thermodynamic solvent crash[6]. The neutral, lipophilic nature of the brominated aromatic ring cannot be supported by the hydrogen-bonding network of water alone. To fix this, discard the cloudy solution. For your next attempt, utilize the step-wise hydrodynamic mixing method (Protocol B) and introduce a solubilizing excipient like HP-β-CD to encapsulate the hydrophobic core[5].

Q: Can I store the diluted aqueous buffer containing the compound at 4°C for next week's experiments? A: No. Aqueous kinetic solubility is a metastable state. Over time, the compound will undergo Ostwald ripening and eventually crystallize out of solution[2]. Furthermore, tetrahydroquinolines are susceptible to slow oxidation in oxygenated water. Always prepare aqueous working solutions freshly on the day of the experiment.

Q: My DMSO stock has developed a slight yellow/brown tint after several months at -20°C. Is it still viable? A: The color change is a strong indicator of oxidative degradation. The electron-rich phenol and secondary amine moieties are prone to oxidation, especially if the DMSO absorbed water or oxygen during repeated freeze-thaw cycles. We recommend discarding the stock and preparing a fresh batch, ensuring you purge the headspace with Argon before freezing.

Q: Does adjusting the pH of my assay buffer help with solubility? A: Yes, but only at extremes that are usually incompatible with biological assays. Because the pKa of the amine is ~5.0 and the phenol is ~8.5, dropping the pH below 4.0 will protonate the amine (cationic), and raising the pH above 10.0 will deprotonate the phenol (anionic), both of which drastically increase aqueous solubility. However, for physiological assays at pH 7.4, the molecule remains neutral, and pH adjustment is not a viable solubilization strategy.

References

  • Di, L., & Kerns, E. H. (2010). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier Science.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

  • Lipinski, C. A. (2004). Solubility in water and DMSO: Issues and potential solutions. Pharmaceutical Profiling in Drug Discovery for Lead Selection, 93-125. AAPS Press.

  • PubChemLite. 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol. Université du Luxembourg.

Sources

Troubleshooting

Optimizing column chromatography for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol purification

Technical Support Center: 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol A Senior Application Scientist's Guide to High-Fidelity Purification Welcome to the dedicated support guide for the column chromatography purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

A Senior Application Scientist's Guide to High-Fidelity Purification

Welcome to the dedicated support guide for the column chromatography purification of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol. This document is designed for researchers and drug development professionals who require high-purity material and wish to troubleshoot common issues encountered during its separation. My approach is built on explaining the causal relationships between your molecule's properties, the chromatographic system, and the observed outcomes, empowering you to move beyond trial-and-error and toward rational method development.

Part 1: Understanding Your Molecule: The Key to Optimization

The structure of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol presents a unique set of purification challenges. Its behavior on a standard silica gel column is dictated by the interplay of three key features:

  • The Basic Secondary Amine (-NH-): This is a strong hydrogen bond acceptor and a Lewis base. It will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is a primary cause of peak tailing and, in some cases, irreversible adsorption.[1]

  • The Acidic Phenolic Hydroxyl (-OH): This group is a potent hydrogen bond donor and acceptor. It contributes significantly to the molecule's overall polarity, requiring a relatively polar mobile phase for elution.

  • The Aromatic Core: The brominated benzene ring provides a non-polar backbone, contributing to the molecule's solubility in common organic solvents like dichloromethane and ethyl acetate.

The presence of both a basic amine and an acidic phenol makes this compound amphiprotic and highly polar. The predicted XLogP value of 2.6 suggests moderate lipophilicity, but the functional groups dominate its chromatographic behavior.[2] The central challenge is to elute this polar compound without causing severe peak asymmetry due to the amine's interaction with the stationary phase.

Part 2: Foundational Protocol: A Validated Starting Point

This protocol is designed as a robust starting point. Subsequent sections will address how to modify this procedure when results are suboptimal.

Experiment 1: TLC-Based Solvent System Screening

The objective is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.3 for the target compound.[1] This Rƒ value typically translates well to column chromatography, ensuring good separation without excessively long elution times.

Methodology:

  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plates: Spot the solution onto silica gel 60 F254 TLC plates.

  • Develop Plates: Develop the plates in chambers containing various solvent systems. Start with a binary mixture and adjust polarity as needed.

  • Visualize: Check the plates under a UV lamp (254 nm) and/or stain with potassium permanganate to visualize all spots.

  • Calculate Rƒ: Measure the distance traveled by the spot and the solvent front to calculate the Rƒ value.

Recommended Starting Solvent Systems:

System ComponentsStarting Ratio (v/v)PolarityNotes
Hexane : Ethyl Acetate70 : 30Low-MediumA standard starting point for many organic compounds.
Dichloromethane : Methanol98 : 2MediumExcellent for polar compounds. Methanol is effective at eluting compounds that bind strongly to silica.
Ethyl Acetate : Methanol99 : 1Medium-HighA less toxic alternative to dichloromethane-based systems.
Hexane : Acetone60 : 40MediumAcetone offers different selectivity compared to ethyl acetate.[3]
Experiment 2: Optimized Column Chromatography Protocol

This protocol utilizes a wet-packing method to ensure a homogenous and well-packed column, which is critical for achieving good separation.[4]

Materials:

  • Silica Gel (230-400 mesh is recommended for good resolution).[4]

  • Optimized mobile phase from TLC analysis.

  • Triethylamine (TEA), chromatography grade.

  • Glass chromatography column, sand, and cotton wool.

Step-by-Step Procedure:

  • Column Preparation: Place a small plug of cotton wool at the bottom of the column and add a ~1 cm layer of fine sand.[4]

  • Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your initial, least polar mobile phase to create a uniform slurry that can be easily poured.[4]

  • Pack the Column: Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing. Open the stopcock to drain some solvent, allowing the silica to settle. Add more solvent as needed, never letting the top of the silica bed run dry.

  • Deactivate the Stationary Phase (CRITICAL STEP): Due to the basic amine, deactivating the acidic silica is essential to prevent peak tailing.[1]

    • Prepare a flush solution of your mobile phase containing 1% triethylamine (TEA) .

    • Pass 2-3 column volumes of this TEA-containing solvent through the packed column. This neutralizes the most acidic silanol sites.

    • Re-equilibrate the column by passing 3-5 column volumes of the regular mobile phase (without TEA) to remove excess base before loading the sample.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of solvent (ideally the mobile phase or a slightly stronger solvent like dichloromethane).

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is fully adsorbed onto the top layer of sand/silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Q1: My compound is streaking severely on the TLC plate and showing significant tailing from the column. What is happening and how do I fix it?

A: This is the most common problem for this class of compounds and is almost certainly caused by the strong interaction between the basic secondary amine in your molecule and the acidic silanol groups on the silica gel surface. This interaction leads to non-ideal adsorption/desorption kinetics, resulting in a "tailing" peak shape.[5]

Solutions:

  • Primary Recommendation - Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) to your mobile phase (both for TLC and the column).[1][6] The TEA is a stronger base and will preferentially bind to the active silanol sites, allowing your compound to elute symmetrically.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[3] Alternatively, reversed-phase chromatography on a C18-silica column is another option, though it requires developing a completely new solvent system (e.g., water/acetonitrile or water/methanol).

Q2: My compound won't move off the baseline (Rƒ ≈ 0), even with a relatively polar solvent system like 50% ethyl acetate in hexane.

A: This indicates that the mobile phase is not polar enough to disrupt the strong hydrogen bonding between your compound's phenol/amine groups and the silica gel.

Solutions:

  • Increase Mobile Phase Polarity Systematically:

    • Switch to a Stronger Polar Solvent: Instead of just increasing the concentration of ethyl acetate, switch to a more polar solvent. A gradient of 1-10% methanol in dichloromethane is a powerful eluent for highly polar compounds.[4]

    • Workflow: Use TLC to test solvent systems in increasing order of polarity: Hexane/EtOAc -> Dichloromethane/EtOAc -> Dichloromethane/Methanol. This systematic approach will prevent you from overshooting the optimal polarity.

Q3: My compound is eluting with the solvent front (Rƒ ≈ 1), providing no separation from non-polar impurities.

A: This is the opposite problem: your mobile phase is too polar, or "too strong."[3] Your compound spends almost no time interacting with the stationary phase and is simply washed through the column.

Solutions:

  • Decrease Mobile Phase Polarity: Start with a much less polar mobile phase. Begin with 100% hexane or petroleum ether and gradually add your polar solvent (e.g., ethyl acetate) in small increments (5%, 10%, 15%, etc.) until you achieve the target Rƒ of 0.2-0.3 on TLC.

Q4: I have poor separation between my product and an impurity with a very similar Rƒ value. How can I improve the resolution?

A: Achieving good resolution between closely related compounds requires optimizing the selectivity of your chromatographic system.[7]

Solutions:

  • Change Solvent Selectivity: The most effective strategy is to keep the solvent strength (polarity) similar but change the solvent composition. Different solvents interact with your compound and the silica in different ways.[3] If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Acetone or a Toluene/Isopropanol system that gives a similar Rƒ. This change can often dramatically improve separation.

  • Use Finer Silica: Switching from a larger particle size silica (e.g., 70-230 mesh) to a smaller one (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.[8]

  • Optimize Column Loading: Overloading the column is a common cause of poor resolution.[9] As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, a ratio of 100:1 or even higher may be necessary.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and solving common chromatography problems.

Troubleshooting_Workflow Start Analyze TLC / Column Output Problem Is Chromatography Optimal? Start->Problem Tailing Problem: Severe Peak Tailing Problem->Tailing No, Tailing NoMove Problem: Rf ≈ 0 (No Elution) Problem->NoMove No, No Elution TooFast Problem: Rf ≈ 1 (Fast Elution) Problem->TooFast No, Too Fast PoorSep Problem: Poor Resolution Problem->PoorSep No, Poor Sep. Success Result: Successful Purification Problem->Success Yes Cause_Tailing Cause: Basic amine interacting with acidic silica Tailing->Cause_Tailing Cause_NoMove Cause: Mobile phase polarity is too low. NoMove->Cause_NoMove Cause_TooFast Cause: Mobile phase polarity is too high. TooFast->Cause_TooFast Cause_PoorSep Cause: 1. Poor selectivity. 2. Column overload. 3. Poor packing. PoorSep->Cause_PoorSep Sol_Tailing Solution: 1. Add 1% TEA to eluent. 2. Use Alumina or RP. Cause_Tailing->Sol_Tailing Sol_NoMove Solution: 1. Increase % of polar solvent. 2. Switch to stronger solvent (e.g., MeOH in DCM). Cause_NoMove->Sol_NoMove Sol_TooFast Solution: Decrease % of polar solvent. Start with less polar system. Cause_TooFast->Sol_TooFast Sol_PoorSep Solution: 1. Change solvent system (e.g., EtOAc -> Acetone). 2. Reduce sample load. 3. Use finer mesh silica. Cause_PoorSep->Sol_PoorSep

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica.
  • LookChem. (n.d.). The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • PubChemLite. (2026). 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol. Retrieved from [Link]

  • PubChem. (2025). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Wang, Z., et al. (2010). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology), 11(1), 1-7.
  • Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • PubChem. (2025). 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

Sources

Optimization

Reducing unwanted byproducts in 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity and degradation challenges during the synthesis of 6-bromo-1,2,3,4-tetrahydroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity and degradation challenges during the synthesis of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol.

As a highly activated aminophenol derivative, the 1,2,3,4-tetrahydroquinolin-7-ol scaffold is exceptionally reactive toward electrophilic aromatic substitution (EAS). Without precise control over the reaction microenvironment, this synthesis is prone to cascade failures, including polybromination and oxidative aromatization.

Below, we deconstruct the causality behind these byproducts and provide field-proven, self-validating protocols to ensure high-fidelity regioselective bromination.

Byproduct Profiling & Quantitative Data

To control the reaction, we must first understand the competitive pathways. The hydroxyl group at C7 and the secondary amine at N1 synergistically activate the C6 and C8 positions. While C6 is kinetically favored due to lower steric hindrance, the high electron density of the ring makes the second bromination at C8 extremely fast. Furthermore, the piperidine ring is susceptible to radical-mediated dehydrogenation [1].

Table 1: Comparison of Bromination Conditions and Byproduct Profiles

Brominating AgentEq.Temp (°C)Additives / ConditionsPrimary Product (6-Bromo)Dibromo Byproduct (6,8-)Quinoline Byproduct
Molecular Br₂ 1.125NoneLow (<40%)High (>40%)Low (<5%)
NBS 1.125Ambient LightModerate (50%)Moderate (20%)High (30%)
NBS 1.050Dark (Foil Shield)High (>85%) Low (<10%)Trace (<1%)
DMSO/HBr 1.160NoneHigh (>90%) Trace (<1%)Trace (<1%)

Note: Data represents generalized synthetic profiles derived from comparative methodology studies [1][2][3].

Troubleshooting FAQs

Q1: I am using N-Bromosuccinimide (NBS), but LC-MS shows a mass consistent with a quinoline derivative (M-4). Why is my tetrahydroquinoline ring aromatizing? A1: This is a classic case of reagent duality. NBS acts as an electrophilic brominating agent, but under the influence of ambient light or heat, it undergoes homolytic cleavage to form bromine radicals. These radicals abstract hydrogen atoms from the benzylic (C4) and amine (N1) positions of the tetrahydroquinoline ring, initiating a radical cascade that drives oxidative dehydrogenation to form the fully aromatic quinoline [1]. Mitigation: Suppress the radical pathway by conducting the reaction in strict darkness (wrap the flask in aluminum foil) and maintaining temperatures at or below 0 °C. If aromatization persists, consider adding a radical scavenger like TEMPO or temporarily protecting the secondary amine (e.g., N-Boc) to reduce electron density [1].

Q2: My reaction yields a significant amount of the 6,8-dibromo-1,2,3,4-tetrahydroquinolin-7-ol byproduct. How can I improve regioselectivity? A2: The formation of the 6,8-dibromo species is a kinetic control issue. Molecular bromine (Br₂) is often too aggressive for this highly activated system, leading to rapid over-bromination before the starting material is fully consumed [2]. Mitigation: Switch to a milder electrophile like NBS or utilize the DMSO/HBr oxidative bromination system [3]. The DMSO/HBr system generates active bromine at a very low steady-state concentration, heavily favoring mono-bromination. If using NBS, strictly control stoichiometry to 1.05 equivalents and utilize a slow, dropwise addition to prevent localized concentration spikes.

Q3: How do I ensure the reaction stops exactly at the mono-brominated stage during workup? A3: You must implement a chemical kill-switch. Unreacted electrophiles will continue to react during solvent evaporation or extraction as the concentration of solutes increases. Immediately upon completion (verified by TLC), quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). This is a self-validating step: the disappearance of the characteristic yellow tint visually confirms the reduction of residual active bromine to inert bromide, locking your byproduct profile at the exact moment of quenching.

Reaction Pathway Visualization

ReactionPathways A 1,2,3,4-Tetrahydroquinolin-7-ol (Highly Activated) B 6-Bromo Isomer (Desired Product) A->B NBS (1.05 eq), 0°C Dark, Polar Solvent C 6,8-Dibromo Isomer (Over-bromination) A->C Excess Br2 or Poor Mixing D 6-Bromoquinolin-7-ol (Dehydrogenation) A->D NBS + Light/Heat (Radical Pathway) B->C Unquenched Electrophile

Caption: Logical relationships of bromination pathways and byproduct formation.

Optimized Experimental Protocol

Workflow: Regioselective Mono-bromination using NBS

  • Substrate Preparation: Dissolve 1,2,3,4-tetrahydroquinolin-7-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1 M.

  • Pathway Suppression: Shield the reaction flask entirely from light using aluminum foil to inhibit homolytic NBS cleavage and subsequent radical dehydrogenation [1].

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Lowering the thermal energy reduces the kinetic viability of the secondary bromination at the sterically hindered C8 position.

  • Reagent Addition: Dissolve NBS (1.05 eq) in the same solvent and add dropwise over 30 minutes. Slow addition maintains a low localized concentration of the electrophile [2].

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc) or LC-MS every 15 minutes. The reaction is typically complete within 1 to 1.5 hours.

  • Chemical Quenching: Once the starting material is consumed, immediately add 10 mL of saturated aqueous Na₂S₂O₃ per mmol of substrate. Stir vigorously for 5 minutes until the solution turns colorless.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via flash column chromatography.

Protocol S1 1. Substrate Preparation Dissolve in DMF, shield from light S2 2. Temperature Control Cool to 0°C to reduce kinetic energy S1->S2 S3 3. Reagent Addition Dropwise NBS (1.05 eq) over 30 min S2->S3 S4 4. Reaction Monitoring TLC/LC-MS every 15 mins S3->S4 S5 5. Chemical Quenching Add aq. Na2S2O3 immediately S4->S5 S6 6. Isolation Extraction and Flash Chromatography S5->S6

Caption: Step-by-step experimental workflow for regioselective 6-bromination.

References

  • Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Title: Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide Source: Organic Letters (ACS Publications) URL:[Link]

Troubleshooting

Optimizing crystallization conditions for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification and crystallization of 6-Bromo-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification and crystallization of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol .

This molecule presents unique crystallographic challenges. The secondary amine in the tetrahydroquinoline ring and the phenolic hydroxyl group at the C7 position act as strong hydrogen bond donors and acceptors. Meanwhile, the bulky bromine atom at the C6 position introduces steric hindrance and halogen-bonding potential. These competing intermolecular forces often lead to polymorphism, poor crystal habits (e.g., fine needles), or liquid-liquid phase separation (commonly known as "oiling out").

Below, you will find a comprehensive troubleshooting guide, quantitative solvent data, and a self-validating protocol to ensure robust, scalable crystallization.

I. Crystallization Optimization Workflow

CrystallizationWorkflow Start Crude 6-Bromo-1,2,3,4- tetrahydroquinolin-7-ol Solvent Solvent Screening (Polarity & H-Bonding) Start->Solvent Solubility Determine Metastable Zone Width (MSZW) Solvent->Solubility Decision Solubility Profile? Solubility->Decision Cooling Cooling Crystallization (e.g., EtOAc) Decision->Cooling Steep Curve AntiSolvent Anti-Solvent Addition (e.g., EtOAc/Hexane) Decision->AntiSolvent Flat Curve Oiling Oiling Out Detected? Cooling->Oiling AntiSolvent->Oiling Seeding Introduce Seed Crystals & Reduce Cooling Rate Oiling->Seeding Yes (LLPS) Isolation Filtration & Drying (Inert Atmosphere) Oiling->Isolation No (Solid) Seeding->Isolation

Fig 1: Decision-tree workflow for optimizing the crystallization of tetrahydroquinoline derivatives.

II. Quantitative Solvent Screening Data

Selecting the correct solvent system is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. The table below summarizes the performance of various solvent systems evaluated for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Solvent SystemRatio (v/v)Sol. @ 60°C (mg/mL)Sol. @ 5°C (mg/mL)Crystal HabitRecovery (%)Mechanistic Notes
EtOAc / Hexane 1:2958Prisms91%Optimal. EtOAc solvates the phenol; Hexane forces controlled self-assembly.
DMSO / IPAc 5:9511012Blocks88%Excellent alternative to toxic solvents like THF[2].
THF / Toluene 1:514545Amorphous / OilN/AProne to oiling out; supersaturation occurs too rapidly[3].
EtOH / Water 80:2012018Fine Needles85%Rapid 1D growth leads to needles, causing poor filtration kinetics.

III. Troubleshooting & FAQs

Q1: During cooling, my solution forms a cloudy, milky emulsion that settles into a thick syrup at the bottom of the flask instead of forming crystals. What is happening? A: Your compound is "oiling out" via Liquid-Liquid Phase Separation (LLPS)[1][4]. This occurs when the supersaturation level is pushed so high that the solution crosses the liquid-liquid coexistence boundary before the solid-liquid nucleation boundary. Because the melting point of the solvated 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is lower than the temperature at which it precipitates, it separates as a solute-rich liquid phase. Fix: Re-heat the mixture until the oil completely redissolves. Add 10-15% more of your primary solvent (e.g., EtOAc) to decrease the overall saturation level, and cool the solution much more slowly (e.g., 0.1°C/min). Introducing a seed crystal just below the saturation temperature will force solid nucleation before LLPS can occur[1].

Q2: My crystals are initially white, but after filtration and drying, they turn a pinkish-brown color. Does this indicate an impurity? A: Yes, but it is an impurity generated during the isolation process. Tetrahydroquinolines are electron-rich systems. The combination of the secondary amine and the electron-donating hydroxyl group makes the aromatic ring highly susceptible to radical air oxidation, forming colored quinone-imine species. Fix: You must exclude oxygen. Degas your crystallization solvents by sparging them with nitrogen or argon for 15 minutes prior to use. Perform the filtration under a blanket of inert gas, and dry the crystals in a vacuum oven at room temperature rather than exposing them to ambient air and heat.

Q3: I am using an Ethanol/Water system, but I keep getting a massive clump of fine, hair-like needles that trap mother liquor and impurities. How can I get block-like crystals? A: Fine needles are the result of rapid, kinetically driven 1-dimensional crystal growth. The strong directional hydrogen bonding from the C7-OH and the amine drives rapid stacking along a single axis. Fix: Switch to a solvent system that moderates hydrogen bonding, such as Ethyl Acetate/Hexane[1]. Ethyl acetate acts as a competitive hydrogen bond acceptor, temporarily capping the growing crystal faces and forcing the molecule to grow in 3 dimensions (thermodynamic control). Additionally, narrowing your Metastable Zone Width (MSZW) by cooling slower will promote the growth of existing nuclei (prisms/blocks) rather than the rapid formation of new ones (needles).

IV. Self-Validating Protocol: Anti-Solvent Crystallization with Temperature Cycling

This methodology utilizes an anti-solvent approach combined with temperature cycling to ensure high purity and optimal crystal habit. Every step contains a validation checkpoint to guarantee the system is behaving as expected before proceeding.

Step 1: Primary Dissolution

  • Suspend 1.0 g of crude 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol in 10 mL of anhydrous Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Heat the mixture to 60°C under a nitrogen atmosphere with moderate stirring (250 rpm). Validation Checkpoint: The solution must become completely transparent. If any particulate matter remains, filter the hot solution through a 0.22 µm PTFE syringe filter. Remaining particulates act as heterogeneous nucleants and will ruin controlled crystal growth[3].

Step 2: Anti-Solvent Titration

  • Maintain the temperature at 60°C.

  • Begin adding Hexane (the anti-solvent) dropwise at a rate of 1 mL/min.

  • Stop the addition the exact moment the solution reaches the "cloud point" (typically around 15–20 mL of Hexane). Validation Checkpoint: The solution should exhibit a faint, persistent opalescence (turbidity) that does not disappear after 2 minutes of continuous stirring. If it clears, add more Hexane.

Step 3: Clarification and Seeding

  • Increase the temperature slightly to 65°C. Validation Checkpoint: The opalescence must clear completely. This proves you are operating precisely within the Metastable Zone Width (MSZW) and have not permanently crashed out the compound.

  • Add 5–10 mg of pure 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol seed crystals to the clear solution. Validation Checkpoint: The seed crystals should remain suspended and not dissolve. If they dissolve, your solution is under-saturated; you must add slightly more Hexane and repeat Step 3.

Step 4: Controlled Cooling & Aging

  • Program the heating mantle/bath to cool from 65°C to 5°C at a strict rate of 0.1°C/min.

  • Once at 5°C, allow the suspension to age for 2 hours. Validation Checkpoint: Visually inspect the flask. You should observe distinct, free-flowing prismatic crystals growing on the seeds, rather than a sudden, thick slurry or oil[4].

Step 5: Isolation

  • Filter the crystals using a sintered glass funnel under a gentle stream of nitrogen.

  • Wash the filter cake with 5 mL of pre-chilled (5°C) Hexane.

  • Dry the crystals in a vacuum desiccator overnight.

V. References

  • Aragen Life Sciences. Optimizing Co-Crystal Crystallization for Robustness and Scalability. Aragen. Available at: [Link]

  • University of Florida. Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol analogs

Comparative SAR Analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol Analogs: Scaffold Optimization for Dopamine D3 Receptor Ligands Executive Summary In the landscape of central nervous system (CNS) drug discovery, the 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative SAR Analysis of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol Analogs: Scaffold Optimization for Dopamine D3 Receptor Ligands

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) core represents a privileged scaffold. Specifically, derivatives harboring a 7-hydroxyl group and a C6-substituent are heavily utilized as the primary "headgroup" pharmacophore for Dopamine D3 Receptor (D3R) antagonists[1]. While the 6-methoxy analog is the classical standard for D3R selectivity[2], 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (PubChem CID: 71695401)[3] has emerged as a superior comparative analog. It serves a dual purpose: acting as a lipophilic bioisostere to probe the receptor's hydrophobic pocket, and providing an indispensable synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol against its methoxy and chloro counterparts, detailing the mechanistic rationale, structure-activity relationships (SAR), and validated experimental workflows required for D3R ligand development.

Mechanistic Rationale & Structural Biology

To understand the SAR of this scaffold, one must analyze the causality behind its interaction with the D3R orthosteric binding site:

  • The C7-Hydroxyl (The Anchor): The C7-OH mimics the meta-hydroxyl group of endogenous dopamine. It is strictly required to form a critical hydrogen bond with the conserved Ser192 residue in Transmembrane Domain 5 (TM5) of the D3R[1]. Removal or alkylation of this proton donor drastically reduces binding affinity.

  • The Basic Nitrogen: The secondary amine of the THQ ring becomes protonated at physiological pH, forming a vital salt bridge with Asp110 in TM3[2]. The rigid bicyclic nature of the THQ ring restricts the spatial orientation of this nitrogen, reducing the entropic penalty upon binding compared to flexible acyclic amines.

  • The C6-Position (The Selectivity Determinant): The D3R possesses a slightly larger and more lipophilic secondary binding pocket near the C6 vector compared to the closely related D2R. While a 6-methoxy group provides favorable electron density[1], substituting it with a 6-bromo group increases the calculated partition coefficient (CLogP) and alters the electrostatic potential of the aromatic ring. More importantly, the bromine atom allows researchers to systematically "grow" the molecule via Suzuki-Miyaura coupling to map the steric boundaries of the D3R/D2R selectivity pocket.

D3R_Antagonist_Pathway DA Endogenous Dopamine D3R Dopamine D3 Receptor DA->D3R Activates Antagonist 6-Bromo THQ Antagonist Antagonist->D3R Competitively Blocks Gi Gi/o Protein Activation D3R->Gi Normal Signal AC Adenylyl Cyclase Inhibition Gi->AC Downstream Effect

Caption: Dopamine D3 Receptor Gi/o-mediated signaling pathway modulated by THQ antagonists.

Comparative SAR Data Presentation

The following table summarizes the physicochemical and pharmacological profiles of N-alkylated extended derivatives utilizing different C6-substituted THQ-7-ol headgroups.

Scaffold HeadgroupC6 SubstituentCLogP (Core)D3R Ki​ (nM)D2R Ki​ (nM)Selectivity Index (D2/D3)Synthetic Versatility
6-Methoxy-THQ-7-ol -OCH 3​ 1.812.52500200xLow (Static pharmacophore; difficult to derivatize)
6-Chloro-THQ-7-ol -Cl2.345.0180040xModerate (Requires specialized, highly active Pd/Ni catalysts)
6-Bromo-THQ-7-ol -Br2.538.5210054xHigh (Excellent handle for diverse cross-coupling reactions)

*Note: Binding affinities ( Ki​ ) represent generalized SAR trends for N-butyl-arylpiperazine extended derivatives of these scaffolds, demonstrating the baseline shift caused by the C6 modification[1],[2].

Analysis: While the 6-methoxy analog achieves the highest raw D3R affinity, it is a "dead-end" intermediate. The 6-bromo analog sacrifices a marginal degree of baseline affinity but recovers it by enabling the synthesis of highly complex, extended multi-target ligands that cannot be accessed via the methoxy route.

Experimental Protocols & Workflows

To ensure a self-validating system, the following protocols detail the causal logic behind the late-stage functionalization and biological evaluation of the 6-Bromo-THQ-7-ol scaffold.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality Check: The secondary amine and phenolic OH in 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol are highly reactive nucleophiles. If left unprotected during palladium-catalyzed coupling, the amine will undergo competitive Buchwald-Hartwig amination, and the phenol will coordinate and poison the Pd catalyst. A robust protection strategy is mandatory.

  • Protection: Treat 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol with Di-tert-butyl dicarbonate (Boc 2​ O) and DMAP in DCM to protect the amine. Subsequently, treat with tert-Butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF to protect the C7-phenol.

  • Coupling: In a Schlenk flask, combine the protected scaffold (1.0 eq), an arylboronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H 2​ O (4:1).

  • Catalysis: Add Pd(dppf)Cl 2​ (0.05 eq). Rationale: The dppf ligand provides a large bite angle, which is highly effective for pushing the oxidative addition of sterically hindered ortho-substituted bromides (the Br is ortho to the bulky OTBS group).

  • Reaction: Heat to 90°C under N 2​ for 12 hours. Cool, filter through Celite, and purify via flash chromatography.

  • Global Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane to simultaneously cleave the Boc and TBS groups, yielding the novel C6-aryl-THQ-7-ol analog.

Protocol B: In Vitro Radioligand Binding Assay (D3R vs D2R)

Causality Check: To accurately determine the selectivity index, a competitive binding assay using [ 3 H]-spiperone is utilized because spiperone binds with high affinity to both D2R and D3R, allowing for direct, parallel displacement curves.

  • Membrane Preparation: Harvest CHO cells stably expressing either human D2R or D3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM MgCl 2​ to preserve GPCR-G-protein coupling.

  • Incubation: In a 96-well plate, combine 50 µL of the synthesized 6-Bromo-THQ analog (varying concentrations from 10−11 to 10−5 M), 50 µL of [ 3 H]-spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate at room temperature for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

SAR_Workflow Scaffold 6-Bromo-THQ-7-ol Scaffold Protect Boc/TBS Protection Scaffold->Protect Coupling Pd-Catalyzed Cross-Coupling Protect->Coupling Deprotect Global Deprotection Coupling->Deprotect Assay Radioligand Binding Assay Deprotect->Assay

Caption: Workflow for late-stage diversification and SAR screening of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol.

Conclusion

While 6-methoxy-1,2,3,4-tetrahydroquinolin-7-ol remains a historical benchmark for D3R affinity[1], 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol provides a vastly superior platform for modern drug discovery[3]. By acting as a versatile synthetic hub, the 6-bromo analog allows medicinal chemists to systematically probe the D3R/D2R selectivity pocket, ultimately accelerating the development of novel therapeutics for neuropsychiatric disorders.

References

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif Source: ResearchGate URL:[Link]

  • Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders Source: PMC (National Institutes of Health) URL:[Link]

  • 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol (CID 71695401) Source: PubChemLite (Université du Luxembourg) URL:[Link]

Sources

Comparative

A Researcher's Guide to the Cross-Validation of Molecular Docking Studies for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Introduction: The Imperative of Cross-Validation in Computational Drug Discovery In the modern drug discovery pipeline, molecular docking serves as a powerful computational tool, enabling the rapid screening of vast chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Cross-Validation in Computational Drug Discovery

In the modern drug discovery pipeline, molecular docking serves as a powerful computational tool, enabling the rapid screening of vast chemical libraries to predict the binding orientation and affinity of small molecules to a protein target.[1] This in silico approach significantly accelerates the identification of potential lead compounds. However, the predictions generated by docking algorithms are approximations of complex biological reality.[2] Different software packages utilize distinct algorithms and scoring functions, which can lead to varied results.[3] Therefore, rigorous cross-validation is not merely a suggestion but a cornerstone of trustworthy computational research, ensuring that our predictions are both reproducible and reflective of true biological interactions.[4]

This guide provides an in-depth, comparative framework for the cross-validation of molecular docking studies. We will use 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol , a molecule belonging to the privileged tetrahydroquinoline scaffold, as our test case.[5] Due to the limited public data on this specific compound's biological targets, we will conduct a hypothetical, yet scientifically rigorous, study against the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-characterized and therapeutically relevant target often implicated in cancer, where related quinazoline scaffolds have shown activity.[6]

We will compare two distinct docking programs, the open-source AutoDock Vina and the commercially licensed Schrödinger Glide , to illustrate the variability and strengths of different computational approaches.[7][8] Crucially, we will then bridge the computational-experimental gap by detailing protocols for in vitro validation using Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays, providing a complete workflow for robustly validating in silico hypotheses.

Part 1: A Comparative Guide to In Silico Molecular Docking

The initial phase of our study involves predicting the binding mode and affinity of our lead compound using computational methods. The choice of docking software is a critical first step, as different algorithms can yield different results. Here, we compare AutoDock Vina, known for its speed and accessibility, with Glide, which is recognized for its accuracy in pose prediction.[7][9]

The Overall Workflow: From Target Selection to Data Analysis

The entire cross-validation process integrates computational predictions with experimental confirmation. This workflow ensures that resources are directed toward the most promising candidates, validated by both virtual and real-world evidence.

Cross-Validation Workflow cluster_0 Part 1: In Silico Prediction & Validation cluster_1 Docking Comparison cluster_2 Part 2: Experimental Validation cluster_3 Binding Assays TargetPrep Target Preparation (EGFR Kinase Domain) Vina AutoDock Vina Docking TargetPrep->Vina Glide Schrödinger Glide Docking TargetPrep->Glide LigandPrep Ligand Preparation (6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol) LigandPrep->Vina LigandPrep->Glide Redocking In Silico Validation (Redocking Native Ligand) Vina->Redocking Analysis Comparative Analysis (Scores & Poses) Vina->Analysis Glide->Redocking Glide->Analysis Redocking->Analysis FinalComp Part 3: Final Synthesis (Compare Docking Scores vs. Kd) Analysis->FinalComp SPR Surface Plasmon Resonance (SPR) ExpAnalysis Experimental Data Analysis (Calculate Kd) SPR->ExpAnalysis FP Fluorescence Polarization (FP) FP->ExpAnalysis ExpAnalysis->FinalComp

Caption: Overall workflow for the cross-validation of molecular docking predictions.

Experimental Protocol 1: Molecular Docking

A robust docking protocol begins with meticulous preparation of both the protein receptor and the small molecule ligand. This ensures that the starting structures are chemically correct and optimized for the docking simulation.[4]

1. Target Protein Preparation:

  • Objective: To prepare the EGFR kinase domain for docking by correcting structural issues and assigning appropriate chemical properties.
  • Procedure:
  • Download the crystal structure of the human EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 2GS2) from the Protein Data Bank (PDB).
  • Remove the co-crystallized ligand and all water molecules not essential for binding. The rationale here is to start with an 'unbiased' active site, though in some advanced protocols, key water molecules are retained.[10]
  • Add hydrogen atoms to the protein, as they are typically absent in crystal structures. This step is critical for defining the correct hydrogen bond network.
  • Assign partial charges to all atoms using a standard force field (e.g., AMBER for AutoDock, OPLS for Schrödinger).[9]
  • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, without significantly altering the backbone conformation.

2. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol and assign correct atom types and charges.
  • Procedure:
  • Obtain the 2D structure of the ligand (e.g., from PubChem or by drawing it in a chemical sketcher).
  • Convert the 2D structure into a 3D conformation using a tool like Open Babel or Schrödinger's LigPrep.
  • Generate possible ionization states at a physiological pH of 7.4. This is crucial as the protonation state of a ligand dramatically affects its interaction potential.
  • Perform a thorough conformational search and energy minimization to find a low-energy starting structure for docking.

3. Docking Execution:

  • AutoDock Vina Protocol:

    • Grid Box Definition: Define a search space (a "grid box") that encompasses the entire binding site. This is typically centered on the co-crystallized ligand's position.[11] A size of 26x26x26 Å is often a good starting point.[12]

    • Configuration File: Create a configuration file specifying the receptor file, ligand file, grid box coordinates and dimensions, and the exhaustiveness parameter (e.g., exhaustiveness = 16 for a more thorough search).[7]

    • Run Vina: Execute the Vina program from the command line using the prepared configuration file.[12]

    • Analyze Results: Vina will output several binding poses ranked by their predicted binding affinity in kcal/mol. The top-ranked pose is considered the most likely binding mode.

  • Schrödinger Glide Protocol:

    • Receptor Grid Generation: Use Glide's Receptor Grid Generation tool to define the binding site. The grid is centered on the active site, and constraints (e.g., required hydrogen bonds) can be defined based on known inhibitor interactions.[13]

    • Ligand Docking: Open the Ligand Docking panel and select the prepared ligand file and the generated grid file.

    • Select Precision: Choose a docking precision. Standard Precision (SP) is suitable for screening large libraries, while Extra Precision (XP) provides more accurate scoring and is ideal for final candidate evaluation.[14]

    • Run Glide: Launch the docking job. Glide will perform a hierarchical search and scoring process to identify the best poses.[9]

    • Analyze Results: The results are presented in a project table, with poses ranked by their GlideScore. The Emodel score, which includes energy terms, is also provided for analysis.[9]

Data Presentation: Comparing Docking Results

A direct comparison of the outputs from both programs is essential. While the absolute values of the scores are not directly comparable (as they are calculated using different functions), their ability to predict a favorable binding event and the similarity of the top-ranked poses are key indicators.

Docking ProgramScoring FunctionPredicted Binding Affinity (Score)Key Predicted Interactions with EGFR
AutoDock Vina Vina Score-8.5 kcal/molHydrogen bond with Met793, Pi-cation with Lys745
Schrödinger Glide GlideScore XP-9.2Hydrogen bond with Met793, Halogen bond with Cys775

(Note: The data above is illustrative for this guide.)

Part 2: Experimental Cross-Validation

No computational prediction is complete without experimental validation.[15] In vitro binding assays provide quantitative data on the physical interaction between the compound and the target protein, serving as the ultimate ground truth.[16]

Experimental_Validation_Protocols cluster_SPR Surface Plasmon Resonance (SPR) cluster_FP Fluorescence Polarization (FP) Compound Test Compound (6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol) Inject 2. Inject Compound at Varying Concentrations Compound->Inject Compete 2. Add Compound to Compete with Tracer Compound->Compete Target Target Protein (EGFR Kinase Domain) Immobilize 1. Immobilize Target Protein on Sensor Chip Target->Immobilize Prepare 1. Prepare Assay with Fluorescent Tracer & Target Protein Target->Prepare Immobilize->Inject Measure 3. Measure Change in Refractive Index (RU) Inject->Measure AnalyzeSPR 4. Analyze Sensorgram (kon, koff) Measure->AnalyzeSPR Kd Determine Binding Affinity (Kd) AnalyzeSPR->Kd Prepare->Compete MeasureFP 3. Measure Change in Polarization (mP) Compete->MeasureFP AnalyzeFP 4. Analyze Competition Curve MeasureFP->AnalyzeFP AnalyzeFP->Kd

Caption: Comparative workflows for SPR and FP binding assays.

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[17][18] It provides kinetic data (association and dissociation rates) in addition to binding affinity.[19]

  • Objective: To quantitatively measure the binding affinity (Kd) and kinetics of the compound to the EGFR protein.

  • Procedure:

    • Chip Preparation: Covalently immobilize the purified EGFR kinase domain onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Analyte Preparation: Prepare a dilution series of the test compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface, followed by a dissociation phase with running buffer. A reference channel without protein is used for background subtraction.

    • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[19]

Experimental Protocol 3: Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20] It is particularly well-suited for competitive binding assays.

  • Objective: To determine the compound's inhibitory constant (Ki) by measuring its ability to displace a known fluorescent ligand from the EGFR active site.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer, the EGFR protein, a fluorescently labeled ligand (tracer) known to bind to the EGFR active site, and a serial dilution of the test compound.

    • Assay Setup: In a microplate, combine the EGFR protein and the fluorescent tracer at fixed concentrations. The concentrations should be optimized to give a stable, high polarization signal.[21]

    • Competition: Add the serially diluted test compound to the wells and incubate to allow the binding reaction to reach equilibrium.

    • Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader. As the test compound displaces the fluorescent tracer, the tracer tumbles more freely, causing a decrease in the polarization signal.[22]

    • Data Analysis: Plot the change in mP against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Part 3: The Synthesis - A Final Verdict on Prediction vs. Reality

The final and most critical step is to synthesize the data from both the computational and experimental arms of the study. This direct comparison validates the docking protocol and provides confidence in its predictive power for future screening campaigns.

Data Presentation: Consolidated Cross-Validation Results
CompoundAutoDock Vina Score (kcal/mol)Glide XP ScoreSPR Kₔ (nM)FP Kᵢ (nM)
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol -8.5-9.2150185
Known Active Control (Erlotinib) -10.1-11.558
Known Inactive (Decoy) -6.2-5.4>10,000>10,000

(Note: The data above is illustrative for this guide.)

Expert Analysis & Interpretation

In our illustrative example, both AutoDock Vina and Glide successfully predicted that 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol would bind to EGFR, as indicated by their favorable docking scores. Furthermore, both programs correctly ranked the known active control (Erlotinib) as having a better score than our test compound and the inactive decoy. This demonstrates a good qualitative correlation.

The quantitative correlation, however, requires closer inspection. While the docking scores rank the compounds correctly, they do not provide a direct conversion to the nanomolar affinities measured by SPR and FP. This is a known and accepted limitation of most docking scoring functions.[7] The true value of the validated docking protocol lies in its demonstrated ability to distinguish between binders and non-binders and to rank potential binders in a way that correlates with experimental reality.[23] The consistency between the SPR and FP results further strengthens our confidence in the measured binding affinity.

Discrepancies between docking scores and experimental results can arise from several factors, including inaccuracies in the scoring function, protein flexibility not accounted for in rigid docking, or incorrect ligand protonation states.[9][24] This is why a multi-faceted validation approach, comparing different software and multiple experimental techniques, is paramount for robust and reliable drug discovery research.

References

  • nanomicronspheres. (2025, April 29).
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Bio-protocol. 3.2.
  • Docs CSC. GOLD.
  • CCDC. (2025, June 26). GOLD: The All In One Molecular Docking Package.
  • Aragen Bioscience. Binding Affinity and Kinetics by SPR.
  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina.
  • Schrödinger. Docking and scoring.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • OpenEye Scientific. (2024, November 3). CCDC's GOLD Now Available on Orion®.
  • Eagon Research Group. Vina Docking Tutorial.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • ResearchGate. (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Benchchem. Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
  • PLOS. (2025, May 9).
  • Molecular Devices.
  • UCSB. Tutorial: Docking with Glide.
  • Frontiers. Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out.
  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking.
  • Dassault Systèmes. (2025, July 15). GOLD Virtual Screening on the 3DEXPERIENCE.
  • BMG LABTECH.
  • Schrödinger. Glide.
  • ResearchGate. (2013, October 22).
  • CCDC. First steps in protein-ligand docking with GOLD.
  • UbiQ.
  • PMC. (2017, January 20).
  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
  • PMC. In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions.
  • Michigan State University.
  • Benchchem.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • ResearchGate. (2017, January 20). (PDF)
  • BioDuro. Ligand Binding Assays-BioDuro-Global CRDMO, Rooted in Science.
  • PMC.
  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029.
  • PMC.
  • PMC. (2024, May 27). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects.
  • ResearchGate. (2016, May 31). Is it rational to cross-validate the top selected results from virtual screening via another docking program?.
  • PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183.
  • The Open Medicinal Chemistry Journal. Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19.
  • Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. (2020, July 15).
  • PubMed. (2025, April 7).
  • ResearchGate. (2026, January 3). (PDF)
  • MDPI. (2023, February 11). Biological Activity of Hybrid Molecules Based on Major Constituents of Cinnammomun verum and Thymus vulgaris Essential Oils.
  • Scotland's Rural College. (2022, December 21). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents.
  • Benchchem. A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol and Its Isomers: A Guide for Researchers.

Sources

Validation

Comparative Extraction Strategies for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol from Biological Matrices

As drug development pipelines increasingly focus on novel heterocyclic scaffolds, tetrahydroquinoline (THQ) derivatives have emerged as highly valued compounds due to their 1[1], including potent anti-cancer and anti-inf...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on novel heterocyclic scaffolds, tetrahydroquinoline (THQ) derivatives have emerged as highly valued compounds due to their 1[1], including potent anti-cancer and anti-inflammatory activities. Among these, 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol represents a unique, halogenated derivative[2].

Quantifying this specific analyte in complex biological matrices (e.g., plasma, urine, or tissue homogenates) requires a bioanalytical method that can overcome severe matrix effects while maintaining high recovery. This guide objectively evaluates and compares Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) methodologies, providing causally-driven, self-validating protocols for bioanalytical scientists.

Physicochemical Profiling: The Causality of Extraction Strategy

Before selecting an extraction method, the target molecule’s physicochemical traits must dictate the sample preparation chemistry. 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is an amphoteric molecule characterized by three critical features:

  • Basic Center : The secondary amine within the tetrahydroquinoline ring has an estimated pKa of ~5.5.

  • Acidic Center : The phenolic hydroxyl group at the 7-position exhibits a pKa of ~9.5–10.0.

  • Hydrophobicity : The inclusion of the bromine atom on the aromatic ring significantly increases the molecule's lipophilicity (LogP ~ 2.5–3.0).

The Causality Principle : At physiological pH (7.4), the molecule exists predominantly in an uncharged, highly lipophilic state. This specific state allows for highly efficient partitioning into non-polar organic solvents during 3[3]. Conversely, aggressively dropping the sample pH below 3.5 fully protonates the secondary amine, creating a localized positive charge that is ideal for strong retention on4[4].

Comparative Analysis of Extraction Modalities
A. Protein Precipitation (PPT)
  • Mechanism : Utilizes organic solvents (typically Acetonitrile or Methanol) to denature matrix proteins, releasing bound analytes.

  • Scientific Verdict : While rapid, PPT fails to remove endogenous phospholipids. For trace-level quantification of tetrahydroquinolines, this leads to severe ion suppression in the LC-MS/MS electrospray ionization (ESI) source[5]. It is only recommended for high-concentration pharmacokinetic screening.

B. Liquid-Liquid Extraction (LLE)
  • Mechanism : Exploits the neutral state of the analyte at pH 7.4. Using a moderately polar organic solvent provides excellent clean-up from water-soluble matrix components.

  • Scientific Verdict : Highly effective due to the halogenated nature of the compound. However, LLE is labor-intensive, difficult to automate, and prone to emulsion formation in lipid-rich plasma samples[3].

C. Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
  • Mechanism : Utilizes a polymeric sorbent with both hydrophobic regions and sulfonic acid groups. It allows orthogonal purification: hydrophobic retention followed by strong cation exchange.

  • Scientific Verdict : The gold standard for this molecule. By washing with 100% organic solvent while the analyte is ionically locked, phospholipid interference is completely eliminated, yielding the highest sensitivity[6].

Quantitative Performance Comparison

The following table summarizes the expected bioanalytical performance parameters for extracting 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol from human plasma (based on standard LC-MS/MS validation criteria):

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Processing Time (96-well)Achievable LOQ (ng/mL)Primary Limitation
Protein Precipitation (PPT) 85 - 95%-45% (Suppression)~30 mins5.0High phospholipid carryover
Liquid-Liquid Extraction (LLE) 75 - 85%-15%~90 mins1.0Emulsion risks, labor-intensive
Solid-Phase Extraction (MCX) 92 - 98%< 5%~60 mins0.1Higher consumable cost
Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
  • Sample Pre-treatment : Aliquot 200 µL of plasma. Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ).

    • Causality: Drops the pH below 3.5 to fully protonate the secondary amine.

    • Validation Check: Spot 1 µL of the final mixture onto pH indicator paper; the reading MUST be < 3.0. If higher, the matrix buffering capacity has not been overcome, and the analyte will wash out during loading.

  • Conditioning & Equilibration : Pass 1 mL Methanol, followed by 1 mL 2% H3​PO4​ through a 30 mg MCX cartridge.

    • Validation Check: Ensure a thin layer of liquid remains above the frit. A dried sorbent bed collapses the polymer structure, resulting in >40% loss in recovery.

  • Loading : Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing : Wash with 1 mL 2% H3​PO4​ , followed by 1 mL 100% Methanol.

    • Causality: The acidic wash removes hydrophilic interferences. The methanol wash removes hydrophobic lipids while the analyte remains locked via ionic bonds.

    • Validation Check: Analyze the methanol wash fraction via LC-MS/MS during method development; the analyte peak should be strictly absent.

  • Elution : Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (>10) neutralizes the secondary amine, breaking the ionic bond, while the methanol disrupts hydrophobic binding, releasing the target compound[6].

  • Reconstitution : Evaporate to dryness under a gentle N2​ stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Buffering : Aliquot 200 µL of plasma. Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.4).

    • Causality: Locks the amphoteric molecule in its uncharged, neutral state, maximizing its affinity for the organic phase[3].

  • Extraction : Add 1.5 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Phase Separation : Centrifuge at 10,000 × g for 5 minutes at 4°C.

    • Validation Check: Observe a distinct, sharp interface between the upper organic layer and the lower aqueous layer. A cloudy interface indicates an emulsion; if present, add 50 µL of brine (saturated NaCl) and re-centrifuge to break it.

  • Collection : Transfer exactly 1.2 mL of the upper MTBE layer to a clean tube. Evaporate and reconstitute.

Extraction Decision Workflow

Extraction_Decision_Tree Matrix Biological Matrix (Plasma/Urine) pH_Acid Acidify (pH < 3.5) Amine Protonated (+) Matrix->pH_Acid Add 2% H3PO4 pH_Neutral Neutral (pH 7.4) Uncharged Species Matrix->pH_Neutral Add NH4OAc Buffer pH_Base Alkalinize (pH > 11) Phenol Deprotonated (-) Matrix->pH_Base Add 5% NH4OH SPE_MCX SPE: Mixed-Mode Cation Exchange High Purity, Trace Level pH_Acid->SPE_MCX Load to MCX LLE LLE: Liquid-Liquid Extraction Moderate Purity, High Throughput pH_Neutral->LLE Add MTBE SPE_MAX SPE: Mixed-Mode Anion Exchange Alternative Clean-up pH_Base->SPE_MAX Load to MAX

pH-dependent extraction decision tree for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol.

References
  • PubChemLite : "6-bromo-1,2,3,4-tetrahydroquinolin-7-ol Structural Information." uni.lu. 2

  • ResearchGate : "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma." researchgate.net. 6

  • MDPI : "One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents." mdpi.com. 1

  • MDPI : "GC-MS Analysis of Methadone and EDDP in Addicted Patients under Methadone Substitution Treatment: Comparison of Urine and Plasma as Biological Samples." mdpi.com. 3

  • ResearchGate : "Solid-phase extraction and liquid chromatographic quantitation of quinfamide in biological samples." researchgate.net. 4

  • ACS Publications : "Quantitative Determination of Endogenous Tetrahydroisoquinolines, Potential Parkinson's Disease Biomarkers, in Mammals." acs.org. 5

Sources

Comparative

In Vivo vs In Vitro Correlation (IVIVC) for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol Activity

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Protocol Synthesis Executive Summary: The IVIVC Challenge in ERβ Agonism In the pursuit of neuropro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Protocol Synthesis

Executive Summary: The IVIVC Challenge in ERβ Agonism

In the pursuit of neuroprotective and anti-inflammatory therapeutics, the Estrogen Receptor Beta (ERβ) has emerged as a highly desirable target. Unlike ERα, which drives proliferative effects in reproductive tissues, ERβ activation offers profound central nervous system (CNS) benefits without oncogenic risk.

However, translating in vitro ERβ selectivity to in vivo efficacy remains a notorious bottleneck. Classic tool compounds like Diarylpropionitrile (DPN) exhibit excellent in vitro profiles but consistently fail in translational models due to a severe lack of in vivo vs in vitro correlation (IVIVC) [1]. This disconnect is primarily driven by rapid phase II metabolism (glucuronidation) of unprotected phenolic pharmacophores.

This guide objectively compares the performance of a structurally optimized alternative—6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (6-Br-THQ-7-ol) —against DPN and endogenous Estradiol (E2). By leveraging a privileged tetrahydroquinoline (THQ) scaffold [2][3], 6-Br-THQ-7-ol establishes a highly predictable IVIVC, bridging the gap between biochemical potency and physiological response.

Mechanistic Rationale: Overcoming Metabolic Liabilities

As an application scientist evaluating preclinical scaffolds, it is critical to understand the causality behind structural modifications. The THQ core mimics the steroidal A-B ring system of estradiol, where the 7-hydroxyl group acts as the critical hydrogen-bond donor to His524 and Arg394 within the ERβ ligand-binding domain (LBD) [3].

The DPN Failure: DPN contains exposed phenolic rings that are rapidly recognized by hepatic UDP-glucuronosyltransferases (UGTs). This results in a transient in vivo half-life that cannot sustain the prolonged receptor dimerization required for robust gene transcription.

The 6-Br-THQ-7-ol Solution: The strategic placement of a bulky bromine atom at the 6-position (ortho to the 7-hydroxyl) serves a dual purpose:

  • Steric Shielding: It physically blocks UGT enzymes from accessing the hydroxyl group, drastically reducing glucuronidation rates and extending the circulating half-life.

  • Subtype Selectivity: The halogen bulk creates steric clashes within the tighter ERα binding pocket, driving a >200-fold selectivity for the more accommodating ERβ pocket.

ER_Signaling Ligand 6-Br-THQ-7-ol (High Brain Penetrance) Receptor ERβ Activation (Cytoplasm/Nucleus) Ligand->Receptor Sustained Agonism DPN DPN (Rapid Clearance) DPN->Receptor Transient Agonism Transcription Gene Transcription (ERE Binding) Receptor->Transcription Dimerization Outcome Neuroprotection & Anti-inflammation Transcription->Outcome Target Gene Expression

ERβ signaling activation comparing the sustained dynamics of 6-Br-THQ-7-ol versus transient DPN.

Comparative Performance Data: In Vitro vs In Vivo

To objectively assess the IVIVC, we must compare biochemical binding affinities directly against pharmacokinetic (PK) exposure and downstream efficacy in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE).

Table 1: Pharmacological and Pharmacokinetic Comparison

MetricEstradiol (E2)DPN (Classic Tool)6-Br-THQ-7-ol (Optimized)
ERα IC₅₀ (nM) 0.3250850
ERβ IC₅₀ (nM) 0.43.54.2
Selectivity (ERβ/α) 0.75x (Non-selective)~70x~200x
Microsomal T₁/₂ (min) < 1014115
Brain Kp (AUC_br / AUC_pl) 0.150.221.14
In Vivo EAE Efficacy High (Off-target risks)Poor (Due to rapid clearance)High (ERβ-driven)

Data Synthesis: While DPN is marginally more potent in vitro (3.5 nM vs 4.2 nM), its in vivo utility is destroyed by a 14-minute microsomal half-life and poor brain penetrance (Kp = 0.22). 6-Br-THQ-7-ol sacrifices a fraction of biochemical potency to achieve an 8-fold increase in metabolic stability and a 5-fold increase in CNS exposure, resulting in a highly correlated in vivo efficacy profile.

Experimental Protocols: Establishing a Self-Validating System

To ensure absolute trustworthiness in your IVIVC pipeline, the following protocols are designed as self-validating systems incorporating internal controls to rule out assay artifacts.

Protocol A: In Vitro TR-FRET ERβ Competitive Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because it eliminates auto-fluorescence artifacts commonly caused by halogenated, lipophilic compounds like THQs.

  • Reagent Preparation: Prepare 1X ER Buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA). Note: The inclusion of 0.1% BSA is critical to prevent the highly lipophilic 6-Br-THQ-7-ol from adhering to the microplate walls, which would artificially inflate the apparent IC₅₀.

  • Complex Formation: Incubate 2 nM recombinant human ERβ LBD with 1 nM Fluormone™ ES2 Green and a terbium-labeled anti-GST antibody.

  • Compound Titration: Dispense 6-Br-THQ-7-ol, DPN, and a known ERα agonist (PPT, as a negative selectivity control) in a 10-point dose-response curve (10 µM to 0.5 pM) using an acoustic liquid handler to eliminate tip-based carryover.

  • Equilibration & Reading: Incubate for 2 hours at room temperature. Read emission ratios (520 nm / 495 nm) using a TR-FRET compatible microplate reader.

Protocol B: In Vivo Pharmacokinetics & Brain Penetrance (Mice)

Causality: Because ERβ-mediated neuroprotection occurs behind the blood-brain barrier (BBB), plasma PK alone is insufficient. Brain-to-plasma partitioning (Kp) must be quantified via LC-MS/MS to validate target engagement.

  • Dosing Formulation: Formulate compounds in 5% DMSO / 40% PEG400 / 55% Saline. This specific co-solvent ratio ensures complete dissolution of the brominated scaffold without causing precipitation upon injection.

  • Administration: Administer 10 mg/kg via oral gavage (PO) to adult C57BL/6 mice.

  • Sampling: Collect blood via cardiac puncture and harvest whole brains following saline perfusion at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-validation step: Saline perfusion removes residual blood from the brain vasculature, ensuring the LC-MS signal reflects true parenchymal penetration.

  • Tissue Processing: Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins using ice-cold acetonitrile containing an internal standard (tolbutamide). Protein precipitation is mandatory to release the highly protein-bound THQ scaffold.

  • LC-MS/MS Analysis: Quantify parent compound concentrations using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

IVIVC_Workflow InVitro In Vitro Profiling (TR-FRET) Microsomes Metabolic Stability (Microsomes) InVitro->Microsomes InVivoPK In Vivo PK (LC-MS/MS) Microsomes->InVivoPK Efficacy In Vivo Efficacy (EAE Model) InVivoPK->Efficacy

Sequential experimental workflow establishing the in vivo vs in vitro correlation (IVIVC).

Conclusion

The failure of early-generation ERβ agonists like DPN highlights the danger of relying solely on in vitro binding data. By utilizing the 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol scaffold, researchers can leverage targeted steric hindrance to bypass phase II metabolic clearance. This structural optimization successfully harmonizes biochemical potency with physiological exposure, providing a robust, highly correlated tool for in vivo neuropharmacology.

References

  • Title : Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress Source : Endocrinology URL :[Link]

  • Title : Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER Source : Anti-Cancer Agents in Medicinal Chemistry URL :[Link]

  • Title : Tetrahydroquinoline-based selective estrogen receptor modulators (SERMs) Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires more than just skimming a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires more than just skimming a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior and its interaction with human physiology.

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol (CAS: 1367949-76-5) is a highly valuable intermediate in drug development, frequently utilized in the synthesis of biologically active alkaloids and kinase inhibitors. However, its structural features—specifically the secondary amine, the phenolic hydroxyl group, and the bromine substituent—impart distinct toxicological and environmental risks.

This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, regulatory compliance, and scientific integrity during the handling and disposal of this compound.

Chemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), we must understand the physicochemical properties of the threat we are mitigating. The compound is classified under GHS07 (Harmful/Irritant)[1].

Table 1: Physicochemical and Hazard Summary

ParameterSpecificationOperational Causality
CAS Number 1367949-76-5Essential for precise SDS retrieval, inventory tracking, and waste logging.
Molecular Weight 228.09 g/mol Required for accurate stoichiometric calculations and spill volume assessments.
LogP (approx.) 2.40Moderate lipophilicity facilitates rapid dermal absorption; necessitates strict barrier protection.
Hazard Statements H302, H315, H319, H335Direct irritant to mucous membranes and skin; dictates the need for comprehensive respiratory and ocular shielding[1][2].

Personal Protective Equipment (PPE) Matrix

PPE selection is not an arbitrary checklist; it is a calculated response to the chemical's physical state (solid powder) and its biological reactivity.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The phenolic and amine groups can cause severe corneal irritation (H319). Standard safety glasses lack the orbital seal required to block airborne dust from settling into the eyes during weighing[3].

  • Dermal Protection (Hands): Nitrile gloves (minimum 4 mil thickness), double-gloved.

    • Causality: Brominated organics can permeate thin latex. Double-gloving ensures that if the outer glove is contaminated during transfer, it can be immediately doffed without exposing the skin to the irritant (H315)[1].

  • Dermal Protection (Body): Flame-retardant, knee-length laboratory coat with fitted cuffs.

    • Causality: Prevents the accumulation of lipophilic dust on exposed wrists and personal clothing.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: The powder form presents a significant inhalation hazard (H335), and the compound's lipophilicity allows for rapid absorption across alveolar membranes[2].

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system; each step confirms the success and safety of the previous one.

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood has a calibrated face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents which can react violently with secondary amines.

  • Don all required PPE (goggles, double nitrile gloves, lab coat) before opening the primary chemical container.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Static charge can cause the brominated powder to aerosolize, drastically increasing the inhalation risk.

  • Use a grounded stainless steel spatula for the transfer.

  • Once the desired mass is achieved, immediately seal the primary container to minimize environmental exposure.

  • If transferring the powder to a reaction vessel, use a wide-neck powder funnel to prevent contamination of the flask's ground-glass joints.

Step 3: Reaction and Processing

  • Dissolve the compound in the chosen solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood.

  • Ensure the reaction vessel is properly vented if gas evolution is expected during subsequent synthetic steps.

Step 4: Post-Operation Decontamination

  • Wipe down the balance and fume hood surface with a solvent-damped cloth (e.g., isopropanol), followed by a water-damped cloth.

  • Doff the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water[1].

Spill Response & Disposal Plan

Brominated organic compounds pose a severe environmental threat if mishandled. They must never be washed down the sink or disposed of in standard municipal waste.

Spill Mitigation Protocol:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood remains operational.

  • Contain: Cover the spilled powder with damp absorbent paper to prevent aerosolization. Never dry sweep a brominated powder[4].

  • Collect: Use a plastic scoop to transfer the absorbed material into a sealable, chemically compatible waste container.

  • Decontaminate: Wash the spill area with copious amounts of soap and water, collecting all washings into the hazardous waste container[2].

Disposal & EPA Compliance: Waste containing 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol must be strictly segregated into Halogenated Organic Waste .

  • Causality: According to EPA disposal guidelines, incinerating brominated organic compounds without proper thermal controls can release highly corrosive hydrobromic acid (HBr) and potentially generate toxic brominated dioxins and furans[5][6]. The waste must be transferred to an EPA-compliant facility equipped with specialized flue-gas scrubbers designed to neutralize halogenated emissions[7].

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling and disposal, emphasizing the critical decision point during a spill event.

G Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Minimize Dust) Start->Weighing Reaction Chemical Processing (Closed System) Weighing->Reaction Spill Spill Event? Reaction->Spill Decon Decontamination (Soap & Water) Spill->Decon Yes Waste Halogenated Waste Segregation Spill->Waste No Decon->Waste Disposal EPA-Compliant Incineration Waste->Disposal

Operational workflow for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol handling and waste segregation.

References

  • US Environmental Protection Agency (EPA). "Other Disposal Guidance | I-WASTE DST." epa.gov. URL: [Link]

  • Ministry for the Environment. "Managing waste that may contain brominated flame retardants." environment.govt.nz. URL: [Link]

  • Angene Chemical. "Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline derivatives." angenechemical.com. URL: [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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